3-(P-tolyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDPIFKBRDIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397231 | |
| Record name | 3-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017481-27-4 | |
| Record name | 3-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-(p-Tolyl)morpholine — Structure, Stereochemistry, and Synthesis
Executive Summary
3-(p-Tolyl)morpholine (CAS: Generic 3-aryl morpholine class) represents a privileged heterocyclic scaffold in modern drug discovery. Unlike its regioisomer 2-(p-tolyl)morpholine (an analog of the anorectic phenmetrazine), the 3-substituted variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in targeting monoamine transporters and sigma receptors.
This guide provides a rigorous technical analysis of the this compound scaffold. It moves beyond basic descriptions to cover the critical stereochemical dynamics, modern enantioselective synthetic routes, and validation protocols required for high-integrity research.
Part 1: Structural Architecture & Conformational Analysis
Stereochemical Identity
The defining feature of this compound is the chiral center at the C3 position. The presence of the bulky p-tolyl (4-methylphenyl) group creates a significant steric demand that dictates the molecule's behavior in solution and within a binding pocket.
-
Chirality: The C3 carbon is stereogenic. The molecule exists as two enantiomers:
-3-(p-tolyl)morpholine and -3-(p-tolyl)morpholine. -
Numbering: Per IUPAC priority, the oxygen atom is position 1, and the nitrogen is position 4. The p-tolyl substituent is adjacent to the nitrogen at position 3.
Conformational Dynamics (The Chair Flip)
The morpholine ring predominantly adopts a chair conformation. However, the introduction of the aryl group at C3 introduces A(1,3) strain and 1,3-diaxial interactions that strongly bias the conformational equilibrium.
-
Equatorial Preference: To minimize steric repulsion with the axial hydrogens at C5 and C1, the bulky p-tolyl group preferentially occupies the equatorial position.
-
Nitrogen Inversion: The secondary amine nitrogen undergoes rapid pyramidal inversion. However, the equilibrium is influenced by the C3 substituent. The N-H bond will favor the axial position to minimize gauche interactions with the equatorial C3-aryl group and to stabilize the lone pair via hyperconjugation with the adjacent C-C bonds (though less pronounced than the anomeric effect at oxygen).
Diagram 1: Conformational Equilibrium & Steric Locking
The following diagram illustrates the thermodynamic preference for the equatorial conformer.
Caption: Conformational analysis showing the thermodynamic drive toward the equatorial placement of the p-tolyl group to relieve 1,3-diaxial strain.
Part 2: Synthetic Pathways & Stereocontrol
While racemic synthesis is straightforward, modern medicinal chemistry demands enantiopurity. We present two routes: a classical racemic cyclization and a state-of-the-art catalytic asymmetric route.
Method A: Enantioselective Hydroamination (The Schafer Protocol)
This is the preferred method for generating high ee (enantiomeric excess) 3-substituted morpholines. It utilizes a Titanium-catalyzed hydroamination followed by a Ruthenium-catalyzed transfer hydrogenation.[1][2]
-
Mechanism: Intramolecular hydroamination of an aminoalkyne forms a cyclic imine intermediate. This is subsequently reduced asymmetrically.
-
Why this works: The initial cyclization is atom-economical. The stereochemistry is set during the reduction of the cyclic imine, controlled by the chiral ligands on the Ruthenium catalyst.[1]
Protocol 2.1: Asymmetric Synthesis Workflow
| Step | Reagent/Condition | Critical Parameter |
| 1. Precursor | 2-(p-tolyloxy)ethanamine alkyne derivative | Purity of the alkyne tether is critical. |
| 2. Cyclization | Cat: Bis(amidate)bis(amido)Ti | Inert atmosphere ( |
| 3. Reduction | Cat: RuCl | Stereocontrol Step. The (S,S) ligand induces specific chirality. |
| 4.[1] H-Source | Formic acid / Triethylamine (5:2) | Maintain temp at 0°C to prevent racemization. |
Method B: Classical Racemic Cyclization (For Reference)
For generating racemic standards, the dialkylation of 4-methyl-
Diagram 2: Enantioselective Synthetic Pathway
This flow details the Schafer group's methodology adapted for the p-tolyl derivative.
Caption: The enantioselective route utilizing Titanium-catalyzed hydroamination followed by Ruthenium-catalyzed asymmetric reduction.
Part 3: Analytical Characterization & Validation
Trustworthiness in chemical biology relies on rigorous characterization. The following data points are essential for validating the identity of this compound.
NMR Spectroscopy Expectations
The 3-position proton is the diagnostic handle.
-
H NMR (CDCl
, 400 MHz):-
2.32 (s, 3H, Ar-CH
). - 3.80–3.95 (m, 1H, H3 benzylic). This signal will appear as a doublet of doublets (dd) due to coupling with C2 protons.
- 7.10–7.20 (m, 4H, Ar-H ).
-
2.32 (s, 3H, Ar-CH
-
C NMR:
-
Look for the benzylic carbon signal (C3) around
58–62 ppm. -
The p-tolyl methyl carbon typically appears at
21 ppm.
-
Chiral HPLC Method
To verify enantiopurity (ee > 95%), a chiral stationary phase is required.
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) modifier.
-
Detection: UV at 254 nm.
-
Rationale: The DEA modifier suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution of enantiomers.
Part 4: Pharmacological Context & Applications[3][4]
While 2-aryl morpholines (like Phenmetrazine) are established norepinephrine-dopamine releasing agents (NDRAs), the 3-aryl morpholine scaffold offers a modified pharmacological profile.
Structure-Activity Relationship (SAR)[5]
-
Monoamine Transporters: Shifting the aryl group from C2 to C3 alters the binding vector in the DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) pockets. Generally, 3-substitution reduces potency compared to 2-substitution but can enhance selectivity or metabolic stability.
-
Sigma Receptors: 3-substituted morpholines have shown affinity for Sigma-1 receptors, which are targets for neuroprotection and cognitive enhancement.
Comparative Data Table
| Feature | 2-(p-tolyl)morpholine | This compound |
| Primary Class | Phenmetrazine Analog | 3-Aryl Morpholine |
| Stereocenter | C2 | C3 |
| Major Activity | Psychostimulant (NDRA) | Sigma Ligand / Modulated NDRA |
| Metabolic Spot | Para-methyl oxidation | Para-methyl oxidation / N-oxidation |
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines via Titanium-Catalyzed Hydroamination and Ruthenium-Catalyzed Transfer Hydrogenation.[3] Journal of Organic Chemistry.[4][3] [Link]
-
Deka, M. J., et al. (2015). Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation.[3] Journal of Organic Chemistry.[4][3] (Provides context on racemic cyclization methods). [Link]
-
Mayer, M., et al. (2018). Pharmacological characterization of novel phenmetrazine analogs. (Provides SAR context for tolyl-morpholine derivatives). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine Derivatives. [Link]
Sources
Toxicological Profiling of 3-(p-tolyl)morpholine: A Tiered Screening Protocol
Executive Summary
3-(p-tolyl)morpholine represents a structural subclass of morpholine-based psychostimulants.[1] Chemically, it is defined by a morpholine ring substituted at the 3-position with a para-tolyl (4-methylphenyl) group.[1] This structure shares pharmacophore features with phenmetrazine and 3-phenylmorpholine , acting primarily as a monoamine releaser or reuptake inhibitor.[1]
The addition of the para-methyl group increases lipophilicity (
This guide outlines a Tiered Screening Cascade designed to identify "showstopper" toxicities early in the development pipeline without requiring extensive animal models.
PART 1: The Screening Cascade (Tiered Strategy)[1]
We utilize a "Fail Early, Fail Cheap" philosophy. The screening is divided into Tiers 0–3.[1]
Diagram: The Toxicity Screening Workflow
Caption: Tiered screening cascade prioritizing high-risk molecular interactions (hERG) before cellular functional assays.
PART 2: Experimental Protocols & Mechanistic Causality[1]
Section 1: Cardiotoxicity Screening (hERG Inhibition)
Rationale: Morpholine-based stimulants often possess a pharmacophore (basic nitrogen + lipophilic tail) that mimics Class III antiarrhythmics, leading to off-target blockade of the hERG potassium channel.[1] This causes QT interval prolongation and potentially fatal Torsades de Pointes.
Threshold: An
Protocol: Fluorescence Polarization (FP) Displacement Assay
Note: This is a high-throughput surrogate for Patch Clamp.[1]
-
Reagents: Recombinant hERG membranes, Red-shifted fluorescent tracer (e.g., E-4031 analogue).
-
Preparation: Dissolve this compound in DMSO (Final assay concentration of DMSO must be
). -
Dosing: Prepare 10-point serial dilution (range:
to ). -
Incubation:
-
Add membrane prep to 384-well black plates.[1]
-
Add test compound and incubate for 30 mins at 25°C.
-
Add Tracer and incubate for 2 hours.
-
-
Readout: Measure Fluorescence Polarization (mP).
Section 2: Metabolic Stability & Hepatotoxicity
Rationale: The p-tolyl methyl group is a prime site for metabolic oxidation by Cytochrome P450s (likely CYP2D6 or CYP3A4), potentially forming a carboxylic acid or reactive benzylic alcohol.[1] Rapid metabolism reduces half-life (
Protocol: Human Liver Microsome (HLM) Stability
| Step | Action | Critical Parameter |
| 1 | Incubation System | Pooled Human Liver Microsomes (0.5 mg/mL protein). |
| 2 | Substrate Conc. | |
| 3 | Cofactor | NADPH regenerating system (initiate reaction).[1] |
| 4 | Sampling | Timepoints: 0, 5, 15, 30, 60 min.[1] |
| 5 | Quenching | Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil).[1] |
| 6 | Analysis | LC-MS/MS (monitor parent ion depletion). |
Calculation of Intrinsic Clearance (
Section 3: Neurotoxicity (Dopaminergic Viability)
Rationale: As a putative monoamine releaser, this compound may increase synaptic dopamine.[1] Auto-oxidation of dopamine produces reactive oxygen species (ROS) and quinones, leading to terminal degeneration.[1]
Protocol: SH-SY5Y Cell Viability & ROS Assay
-
Cell Line: SH-SY5Y (Human neuroblastoma, differentiated with Retinoic Acid to induce dopaminergic phenotype).[1]
-
Treatment: Incubate cells with compound (
) for 24h and 48h.[1] -
Dual Readout:
-
Control: 6-OHDA (6-hydroxydopamine) as a positive control for oxidative neurotoxicity.[1]
PART 3: Data Interpretation & Visualization[1]
Diagram: Mechanism of Potential Toxicity
Caption: Mechanistic pathways linking pharmacological action (DAT reversal) and off-target effects (hERG) to toxicity.[1][2][3][4]
Summary of Key Assay Metrics
The following table summarizes the "Pass/Fail" criteria for the initial screen.
| Assay | Metric | Desirable Range | Warning Flag |
| hERG Inhibition | |||
| HLM Stability | |||
| Cytotoxicity (HepG2) | |||
| LogP (Lipophilicity) | Calc.[1] Value |
References
-
McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.
-
Rothman, R. B., et al. (2002).[1][2] "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptor for biogenic amines." Journal of Pharmacology and Experimental Therapeutics.
-
FDA Guidance for Industry. (2005).
-
[1]
-
-
Sager, P. T., et al. (2014).[1] "Reevaluation of the inhibition of the hERG potassium channel in decision making for drug safety." Expert Opinion on Drug Safety.
-
Bäckberg, M., et al. (2016).[1] "Phenmetrazine analogues: a review of the clinical and forensic toxicology of 3-fluorophenmetrazine." Clinical Toxicology.
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 3. fda.gov [fda.gov]
- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Scaffold: From Industrial Solvent to Precision Pharmacophore
Topic: Discovery and History of Novel Morpholine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Structure-Activity Relationships, Synthesis, and Therapeutic Application
Executive Summary
The morpholine heterocycle—a six-membered ring containing opposite oxygen and nitrogen atoms—has evolved from a bulk industrial solvent into a "privileged structure" in modern medicinal chemistry.[1][2] Its unique physicochemical profile, characterized by a pKa of ~8.3, allows it to modulate solubility and lipophilicity simultaneously, a rare trait in drug design. This guide analyzes the historical trajectory of morpholine discovery, details advanced synthetic protocols including a novel 2024 green chemistry approach, and dissects the structural biology of morpholine-based kinase inhibitors.
The Pharmacophore: Physicochemical Rationale
In drug discovery, the morpholine ring is rarely a passive spacer; it is a functional tool used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.
| Property | Value / Characteristic | Impact on Drug Design |
| pKa (Conjugate Acid) | ~8.3 | Exists as a mixture of ionized (cationic) and unionized forms at physiological pH (7.4), enhancing both water solubility and membrane permeability. |
| H-Bonding | Oxygen (Acceptor), Nitrogen (Donor/Acceptor) | The ether oxygen is a critical hydrogen bond acceptor, often targeting the "hinge region" in kinase enzymes. |
| Conformation | Chair (lowest energy) | Provides a defined spatial vector, directing substituents into specific receptor pockets (e.g., NK1 receptor antagonists). |
| Metabolic Stability | High | Often used to "cap" metabolic soft spots, blocking oxidative metabolism (e.g., replacing a labile diethylamine). |
Historical Evolution: A Timeline of Innovation
The history of morpholine compounds tracks the increasing sophistication of medicinal chemistry.
-
1950s - The CNS Era: Early utilization focused on central nervous system stimulation. Phenmetrazine (Preludin) became a widely used stimulant, leveraging the morpholine ring to mimic the catecholamine structure while maintaining oral bioavailability.
-
1990s - The Antibiotic Breakthrough: The discovery of Linezolid (Zyvox) marked a paradigm shift. Here, the morpholine ring was fused with a fluorophenyl ring. It was not just for solubility; the morpholine oxygen contributed to binding the 50S ribosomal subunit, preventing bacterial protein synthesis.
-
2000s - The Kinase Revolution: Gefitinib (Iressa) utilized a morpholine side chain primarily to solubilize the quinazoline core. However, this opened the door for "morpholine-hinge binders" (see Section 5), leading to PI3K/mTOR inhibitors like PKI-587 .
Synthetic Methodologies: Protocols and Causality
Evolution of Synthesis
-
Classical (Industrial): Dehydration of diethylene glycol with ammonia. High temperature/pressure; unsuitable for complex functionalized molecules.
-
Medicinal (Standard): Double alkylation of sulfonamides or anilines with bis(2-chloroethyl) ether.
-
Novel (2024 Green Synthesis): A redox-neutral, transition-metal-free protocol using ethylene sulfate. This method addresses the "monoalkylation challenge" of primary amines.[3][4][5]
Detailed Protocol: Novel Ethylene Sulfate Cyclization
Based on recent advances (e.g., J. Am. Chem. Soc. 2024, 146, 43)
Objective: Synthesis of N-aryl morpholines from primary anilines without metal catalysis.
Self-Validating Protocol System:
-
Reaction Setup:
-
Charge a reaction vessel with Aniline derivative (1.0 equiv) and Ethylene Sulfate (1.2 equiv) .
-
Solvent: Acetonitrile (MeCN) (Polar aprotic solvent promotes nucleophilic attack).
-
Base: Potassium tert-butoxide (tBuOK) (3.0 equiv). Note: Strong base is required to deprotonate the intermediate and drive cyclization.
-
-
The Cascade (Causality):
-
Step A: The amine attacks the ethylene sulfate (SN2), opening the ring to form a sulfated intermediate.
-
Step B: The second equivalent of ethylene sulfate reacts, or an intramolecular cyclization occurs depending on specific substrate design.
-
-
Execution:
-
Stir at 60°C for 12 hours.
-
Validation Point (TLC/LCMS): Aliquot 10µL. Look for disappearance of aniline (M+) and appearance of Morpholine product (M+70 mass shift). If intermediate persists, add 0.5 equiv base.
-
-
Workup (Purification Logic):
-
Quench with saturated NH4Cl (neutralize excess alkoxide).
-
Extract with Ethyl Acetate.
-
Critical Step: Wash organic layer with 1M HCl. The morpholine product (basic) will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify aqueous layer (pH 10) and re-extract to isolate pure product.
-
Synthetic Workflow Diagram[6]
Figure 1: Decision-tree workflow for the green synthesis of morpholine derivatives, highlighting the critical acid-base purification step.
Case Study: Morpholine in PI3K/mTOR Inhibition[7][8][9]
The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cancer cell growth. The morpholine scaffold has proven essential in developing ATP-competitive inhibitors for this target.
Structural Biology Mechanism
ATP binds to the kinase active site via hydrogen bonds to the "hinge region" amino acids.
-
The Mimicry: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor .
-
The Interaction: In PI3K
inhibitors, this morpholine oxygen forms a critical H-bond with the backbone amide of Valine 851 (in the hinge region). -
The Result: This anchors the molecule, allowing other substituents (e.g., pyrimidine rings) to explore the affinity pocket and selectivity regions.
Signaling Pathway and Inhibition[7][8]
Figure 2: The PI3K/AKT/mTOR signaling cascade. Morpholine-based inhibitors competitively bind at the PI3K and mTOR ATP-sites, halting downstream survival signaling.
Future Directions: Covalent and Degrader Technologies
The utility of morpholine is expanding into new modalities:
-
PROTACs (Proteolysis Targeting Chimeras): Morpholine linkers are increasingly used to connect E3 ligase ligands to warheads due to their rigid yet soluble nature, improving the "linkerology" of degraders.
-
Covalent Inhibitors: Modified morpholines (e.g., acrylamide-substituted) are being explored to target non-catalytic cysteines, offering infinite residence time on the target.
References
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021).[6] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[6] Link
-
Ortiz, K. G., et al. (2024).[7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3][4][5] Journal of the American Chemical Society.[4] Link
-
Garces, A. E., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[8][9][7][10] Journal of Computer-Aided Molecular Design. Link
-
Kumari, A., et al. (2020).[7][11] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Morpholine and its Derivatives
Introduction: The Analytical Challenge of Morpholine Derivatives
Morpholine, a heterocyclic amine, is a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its presence, whether as a residual impurity from synthesis or as an integral part of a larger molecule, necessitates robust and reliable analytical methods for quantification and control.[2] However, the physicochemical properties of morpholine present a significant challenge to conventional reversed-phase High-Performance Liquid Chromatography (HPLC) analysis.
The primary hurdles in the HPLC analysis of morpholine and its simple derivatives are:
-
Lack of a Strong Chromophore: The morpholine moiety does not possess a significant UV-absorbing chromophore, rendering direct UV detection insensitive and impractical for trace-level quantification.[2][3]
-
High Polarity: As a small, polar molecule, morpholine exhibits poor retention on traditional nonpolar stationary phases like C18, often eluting in or near the solvent front.[4]
This application note provides a comprehensive guide to the successful analysis of morpholine derivatives by HPLC. It details a robust, validated protocol based on pre-column derivatization for UV detection and explores alternative advanced chromatographic strategies for direct analysis.
Principle of Analysis: Overcoming Detection and Retention Challenges
To address the inherent analytical difficulties, two primary strategies are employed:
-
Pre-column Derivatization: This is a widely adopted and effective approach.[3] By reacting the analyte with a derivatizing agent, a UV-active tag is covalently bonded to the morpholine molecule. This not only imparts strong UV absorbance for sensitive detection but also increases the hydrophobicity of the derivative, leading to better retention on reversed-phase columns. A commonly used reagent for this purpose is 1-Naphthyl isothiocyanate (NIT).[3][5][6][7]
-
Alternative Chromatographic Techniques: For instances where derivatization is undesirable, several advanced HPLC techniques can be utilized to retain and detect underivatized morpholine. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar compounds.[8][9]
-
Ion-Pair Chromatography (IPC): An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the charged analyte, which can then be retained on a reversed-phase column.[10][11][12]
-
Ion-Exchange Chromatography (IC): This method is particularly suitable for ionic analytes and can offer high selectivity for morpholine, especially when it is present as an impurity in a drug substance.[2]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, negating the need for a chromophore.[3]
-
Featured Protocol: HPLC-UV Analysis of Morpholine via Pre-column Derivatization with 1-Naphthyl isothiocyanate (NIT)
This protocol is based on established methods for the quantification of morpholine as a residual impurity in pharmaceutical substances.[3][5]
Causality of Experimental Choices
-
Derivatizing Agent (1-Naphthyl isothiocyanate): NIT is chosen because it reacts specifically with the secondary amine group of morpholine to form a stable thiourea derivative. This derivative possesses a large, aromatic naphthyl group, which is a strong chromophore, allowing for sensitive UV detection.[3][5][6]
-
Stationary Phase (C18): A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the relatively nonpolar NIT-morpholine derivative.[3]
-
Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The ratio is optimized to achieve a suitable retention time and good peak shape for the analyte.[3]
-
Detector (UV): A UV detector is used to monitor the absorbance of the NIT-morpholine derivative at a specific wavelength where it exhibits maximum absorbance, ensuring high sensitivity.[6]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of Morpholine via NIT derivatization.
Step-by-Step Protocol
1. Reagents and Materials:
-
Morpholine standard
-
1-Naphthyl isothiocyanate (NIT)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
NIT Derivatizing Solution: Accurately weigh and dissolve an appropriate amount of NIT in Acetonitrile to achieve a desired concentration (e.g., 1 mg/mL).
-
Standard Stock Solution: Accurately weigh a known amount of Morpholine standard and dissolve it in the diluent to prepare a stock solution of known concentration.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards at different concentrations.
3. Derivatization Procedure:
-
For each standard and sample solution, transfer a fixed volume (e.g., 1.0 mL) into a suitable vial.
-
Add a fixed volume of the NIT Derivatizing Solution (e.g., 0.5 mL) to each vial.
-
Cap the vials and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | ~280 nm (optimize for NIT-derivative) |
| Run Time | ~15 minutes |
5. System Suitability:
-
Before sample analysis, inject a derivatized mid-level calibration standard multiple times (e.g., n=6).
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
6. Analysis and Quantification:
-
Inject the derivatized blank (diluent + NIT), calibration standards, and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the NIT-morpholine derivative against the concentration of the morpholine standards.
-
Determine the concentration of morpholine in the samples by interpolating their peak areas from the calibration curve.
Expected Performance
Based on published data for similar methods, the following performance characteristics can be expected[5]:
| Parameter | Typical Value |
| Linearity Range | 0.3 - 1.2 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.10 µg/mL |
| Limit of Quantification (LOQ) | ~0.30 µg/mL |
| Recovery | 97.9% - 100.4% |
| Precision (RSD) | < 2% |
Alternative and Complementary Analytical Strategies
The choice of analytical method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.[3]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. | High sensitivity and selectivity, no derivatization needed. | Higher equipment cost and complexity. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[8] | Good retention for underivatized morpholine, MS-friendly mobile phases.[13] | Can be less robust than reversed-phase, requires careful mobile phase control. |
| Ion-Pair Chromatography | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which is then retained on a C18 column.[10] | Utilizes standard reversed-phase columns. | Can lead to long column equilibration times and is not ideal for LC-MS due to ion suppression.[14] |
| Ion-Exchange Chromatography | Separation based on ionic interactions between the analyte and a charged stationary phase. | High selectivity for charged analytes. | Mobile phase constraints (buffers), may not be suitable for complex mixtures. |
Troubleshooting Common HPLC Issues
Caption: A logical troubleshooting guide for HPLC analysis of morpholine derivatives.
Conclusion
The analysis of morpholine and its derivatives by HPLC is readily achievable with the appropriate analytical strategy. For routine quality control where UV detection is preferred, pre-column derivatization with 1-Naphthyl isothiocyanate provides a robust, sensitive, and reliable method. For more challenging matrices, trace-level analysis, or when derivatization is not feasible, techniques such as HILIC, ion-pair chromatography, and especially LC-MS/MS, offer powerful alternatives. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important class of compounds.
References
-
Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: NCBI URL: [Link]
-
Title: Liquid phase method for morpholine Source: Shenyang East Chemical Science-Tech Co., Ltd. URL: [Link]
-
Title: Morpholine | SIELC Technologies Source: SIELC Technologies URL: [Link]
-
Title: HPLC-UV DETERMINATION OF MORPHINE IN HUMAN PLASMA AND ITS APPLICATION TO THE CLINICAL STUDY Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]
-
Title: Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: ResearchGate URL: [Link]
-
Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Methods for analysis of Morpholine Source: HELIX Chromatography URL: [Link]
-
Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: Royal Society of Chemistry URL: [Link]
-
Title: Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: Chromatography Today URL: [Link]
-
Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]
-
Title: Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates Source: Shimadzu URL: [Link]
-
Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent URL: [Link]
Sources
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine | SIELC Technologies [sielc.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. agilent.com [agilent.com]
Application Notes & Protocols: The Strategic Use of the Morpholine Scaffold in the Development of PI3K/mTOR Dual Inhibitors
Abstract: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a powerful strategy to circumvent the complex feedback loops that can limit the efficacy of single-target agents.[1][2] Within this context, the morpholine moiety has been identified as a "privileged" scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth exploration of the rationale and practical application of incorporating the morpholine scaffold, exemplified by structures akin to 3-(p-tolyl)morpholine derivatives, into novel PI3K/mTOR inhibitors. We will detail the underlying biological principles, a representative synthetic protocol, and robust methodologies for in vitro characterization.
Section 1: The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular cues from growth factors and hormones to control essential cellular processes.[5][6] PI3K activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[5] This recruits and activates downstream kinases, most notably AKT.
AKT, in turn, phosphorylates a multitude of substrates, leading to cell growth and survival. A crucial downstream effector is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[7]
-
mTORC1: Directly downstream of AKT, it controls protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8]
-
mTORC2: Acts as an upstream regulator, responsible for the full activation of AKT through phosphorylation at a key serine residue (Ser473).[7]
Dysregulation of this pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a hallmark of many cancers.[8]
The Case for Dual Inhibition: Targeting only mTOR (e.g., with rapamycin analogs) can lead to a compensatory feedback loop where the inhibition of S6K relieves its negative feedback on PI3K, resulting in increased AKT activation.[1] Dual PI3K/mTOR inhibitors are designed to block the pathway at both the initiating step (PI3K) and the central effector node (mTOR), thereby preventing this feedback activation and achieving a more comprehensive and durable pathway blockade.[2]
Protocol 3.1: Representative Synthesis of a 2,4-dimorpholino-6-substituted-1,3,5-triazine
This protocol describes a representative synthesis adapted from methodologies used for compounds like ZSTK474, starting from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Step 1: First Nucleophilic Substitution.
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, monitoring progress by TLC.
-
Scientist's Note: The low temperature and slow addition are crucial to control the reactivity of cyanuric chloride and favor monosubstitution. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.
-
-
Step 2: Second Nucleophilic Substitution.
-
In a separate flask, dissolve morpholine (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Add this solution dropwise to the reaction mixture from Step 1 at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Scientist's Note: The second substitution requires a higher temperature and longer reaction time as the triazine ring is now less electrophilic. An excess of morpholine is used to drive the reaction to completion.
-
-
Work-up and Purification.
-
Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Section 4: Protocols for In Vitro Biological Evaluation
Protocol 4.1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) format, a robust method for determining enzyme inhibition.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase (PI3Kα or mTOR). An anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium) and streptavidin labeled with an acceptor fluorophore (e.g., XL665) are added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will reduce this signal.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
Biotinylated substrate (e.g., Biotin-PIP2 for PI3K)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
HTRF Detection Reagents (specific to the substrate and kinase)
-
Low-volume 384-well assay plates
Procedure:
-
Prepare a 2X enzyme solution and a 2X substrate/ATP solution in assay buffer.
-
Dispense 2 µL of serially diluted test compound or DMSO (vehicle control) into the assay plate.
-
Add 4 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |
| Lead-TM-01 | 15 | 25 | 0.6 |
| ZSTK474 | 5 | 180 | 0.03 |
| Rapamycin | >10,000 | 0.5 | >20,000 |
Table 1: Example data summary for biochemical assays.
Protocol 4.2: Cellular Proliferation Assay (CCK-8)
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7 - breast, U87 - glioblastoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Prepare serial dilutions of the test compound in growth medium and add 100 µL to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.
-
Scientist's Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.3: Cellular Target Engagement by Western Blot
This protocol confirms that the inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation of downstream pathway components.
Materials:
-
Cancer cell line (e.g., MCF7)
-
6-well plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-total-AKT, anti-p-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash and visualize bands using an ECL reagent and an imaging system.
Interpretation: A potent and on-target inhibitor will show a dose-dependent decrease in the phosphorylation of AKT and S6K without affecting the total protein levels. This provides direct evidence of pathway inhibition within the cell.
References
-
Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]
-
Title: PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models Source: PubMed Central URL: [Link]
-
Title: Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors Source: PubMed URL: [Link]
-
Title: Video: PI3K/mTOR/AKT Signaling Pathway Source: JoVE URL: [Link]
-
Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PubMed Central URL: [Link]
-
Title: Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells Source: ScienceOpen URL: [Link]
-
Title: PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series Source: YouTube URL: [Link]
-
Title: Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation Source: Cureus URL: [Link]
-
Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: MDPI URL: [Link]
-
Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]
-
Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: Journal of Molecular Modeling URL: [Link]
-
Title: European Journal of Medicinal Chemistry Source: Unimi URL: [Link]
-
Title: Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors Source: JCO Oncology Practice URL: [Link]
-
Title: Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors Source: ResearchGate URL: [Link]
-
Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 Source: Protocols.io URL: [Link]
-
Title: Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway Source: PubMed URL: [Link]
-
Title: Structural insights into the interaction of three Y-shaped ligands with PI3Kα Source: PubMed Central URL: [Link]
-
Title: Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure Source: MDPI URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ascopubs.org [ascopubs.org]
Application Note: High-Throughput Functional Screening of 3-(p-tolyl)morpholine Analogs Targeting Monoamine Transporters
Introduction: The Pharmacophore & Therapeutic Context[1][2][3]
The 3-(p-tolyl)morpholine scaffold represents a critical structural class in central nervous system (CNS) medicinal chemistry. Structurally analogous to phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine , 3-aryl-substituted morpholines are privileged structures often investigated as Monoamine Transporter (MAT) modulators.
Depending on the substitution pattern and stereochemistry, these derivatives can function as:
-
Reuptake Inhibitors: Blocking the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters to elevate synaptic neurotransmitter levels (antidepressant/stimulant profile).
-
Substrate-Type Releasers: Entering the presynaptic terminal to trigger non-exocytotic neurotransmitter efflux (similar to amphetamines).
This guide outlines a fluorescence-based screening cascade designed to identify potent, selective MAT modulators while filtering for cytotoxicity. Unlike traditional radioligand assays (
Critical Structural Insight: Regioisomerism
Researchers must distinguish This compound (aryl group at C3) from phenmetrazine (aryl at C2). The C3-aryl substitution alters the vector of the lipophilic "p-tolyl" group within the transporter's S1 binding pocket, potentially enhancing selectivity for NET/DAT over SERT compared to their C2-counterparts.
Screening Workflow Visualization
The following diagram illustrates the decision-making logic for screening this compound libraries.
Caption: Figure 1. High-Content Screening Cascade. Compounds are filtered first for functional activity at transporters, then rigorously tested for neuronal toxicity.
Core Protocol: Fluorescent Neurotransmitter Uptake Assay[4]
This assay quantifies the ability of test compounds to inhibit the uptake of a fluorescent substrate, ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which mimics dopamine and norepinephrine transport.
Assay Principle
-
System: HEK293 cells stably transfected with human DAT, NET, or SERT.
-
Mechanism: Functional transporters pump ASP+ into the cell, increasing intracellular fluorescence.
-
Inhibition: If a this compound derivative binds the transporter, ASP+ uptake is blocked, resulting in lower fluorescence compared to control.
Materials & Reagents
-
Cell Lines: HEK-hDAT, HEK-hNET, HEK-hSERT (commercially available or generated via viral transduction).
-
Substrate: ASP+ (Sigma-Aldrich), 10 µM working solution in HBSS.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Detection: Fluorescence Plate Reader (e.g., FLIPR, EnVision). Ex/Em: 475/609 nm.
-
Controls:
-
Positive Control (Blocker): Cocaine (DAT), Nisoxetine (NET), Fluoxetine (SERT).
-
Negative Control: DMSO (0.1%).
-
Step-by-Step Protocol
-
Cell Seeding (Day 0):
-
Harvest HEK-MAT cells using TrypLE (avoid Trypsin to preserve transporter integrity).
-
Seed 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall/clear-bottom plates.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition (Day 1):
-
Remove culture media and wash cells 1x with 100 µL Assay Buffer.
-
Add 50 µL of test compound (diluted in Assay Buffer).
-
Note: Final DMSO concentration must be <0.5%.
-
Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
-
Substrate Addition & Reading:
-
Add 50 µL of ASP+ working solution (Final concentration: 5 µM).
-
Immediately transfer to the plate reader.
-
Kinetic Read: Measure fluorescence every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the Slope (Rate of Uptake) from the linear portion of the curve (typically 2–10 min).
-
Normalize slope to DMSO control (100% Activity).
-
Mechanistic Visualization
Caption: Figure 2. Competitive Inhibition Mechanism. The morpholine derivative competes with the fluorescent substrate (ASP+) for the transporter's orthosteric site.
Secondary Protocol: Cytotoxicity Profiling
To ensure the observed effects are due to specific transporter inhibition and not general cell death (which would also stop uptake), a viability assay is mandatory.
Protocol: Resazurin Reduction Assay
-
Cell Line: SH-SY5Y (Neuroblastoma) or HEK293 (Parental).
-
Reagent: Resazurin (Alamar Blue).
-
Method:
-
Treat cells with test compounds for 24 hours (mimicking chronic exposure).
-
Add Resazurin solution (10% v/v).
-
Incubate 2–4 hours at 37°C.
-
Measure Fluorescence (Ex 560nm / Em 590nm).
-
-
Pass Criteria: Compounds must show >80% viability at the screening concentration (e.g., 10 µM).
Data Presentation & Interpretation
Organize your screening data into a "Selectivity Matrix" to classify compounds.
Table 1: Mock Screening Data for this compound Analogs
| Compound ID | R-Group (N-Sub) | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (SERT/DAT) | Cytotoxicity CC50 (µM) | Classification |
| TPM-001 | H (Parent) | 120 | 4500 | 37.5 (DAT Selective) | >100 | Stimulant-like |
| TPM-002 | Methyl | 45 | 1200 | 26.6 (DAT Selective) | 85 | Potent Stimulant |
| TPM-003 | Isopropyl | 800 | 150 | 0.19 (SERT Selective) | >100 | Empathogen-like |
| TPM-004 | Benzyl | >10000 | >10000 | N/A | 12 | Toxic / Inactive |
Interpretation:
-
High SERT/DAT Ratio (>10): Indicates high dopamine selectivity, predicting stimulant effects (similar to methylphenidate).
-
Low SERT/DAT Ratio (<0.1): Indicates serotonin selectivity, predicting empathogenic/anxiolytic effects.
-
Safety Index (SI): Calculated as
. An SI > 50 is recommended for lead advancement.
References
-
Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
Mayer, F. P., et al. (2016). Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) and their in vitro activity at monoamine transporters.International Journal of Legal Medicine . Retrieved from [Link]
-
Schwartz, J. W., et al. (2005). A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+.Journal of Biomolecular Screening . Retrieved from [Link]
-
Eshleman, A. J., et al. (2017). Pharmacological characterization of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[1]Psychopharmacology . Retrieved from [Link]
Sources
Application Note: Preclinical Formulation of 3-(p-tolyl)morpholine
[1]
Executive Summary & Scientific Rationale
3-(p-tolyl)morpholine is a lipophilic, secondary amine structurally related to phenmetrazine.[1] As a CNS-active candidate, its development requires formulations that ensure rapid blood-brain barrier (BBB) penetration while minimizing peripheral toxicity (e.g., phlebitis upon IV injection).[1]
The Formulation Challenge: Like many phenethylamine and morpholine analogs, the free base of this compound is likely an oil or waxy solid with poor aqueous solubility and high lipophilicity (LogP > 2.0). While the free base readily crosses the BBB, it is unsuitable for intravenous (IV) administration due to the risk of precipitation at physiological pH (7.4) and hemolysis.[1]
The Solution: This guide prioritizes two distinct formulation streams:
-
IV Bolus (PK/Bioavailability): A solubilized system using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Acidified Saline to ensure 100% bioavailability and prevent vein irritation.[1]
-
Oral Gavage (PO) (Efficacy/Tox): A homogeneous suspension using Methylcellulose (MC) or a solution of the HCl salt to allow for high-dose escalation in toxicology studies.[1]
Pre-Formulation Characterization
Before mixing, the physicochemical "personality" of the molecule must be defined to prevent study failure.
Critical Parameters
| Parameter | Value (Est.) | Implication for Formulation |
| Molecular Weight | 177.25 g/mol | Small molecule; rapid permeation expected.[1] |
| pKa (Base) | ~8.5 – 9.0 | Highly ionized at pH 1-5; Unionized at pH > 8.[1] Solubility drops drastically as pH approaches 7.[1]4. |
| LogP | ~2.5 | Lipophilic. Requires co-solvents or complexation for aqueous stability.[1] |
| Appearance | Waxy Solid/Oil | Difficult to weigh accurately in mg quantities; requires volumetric handling or salt conversion.[1] |
Decision Logic: The "Go/No-Go" Tree
The following workflow dictates the vehicle selection based on the compound's solubility profile.
Figure 1: Decision tree for selecting the optimal vehicle based on solubility thresholds.
Protocol A: Intravenous (IV) Formulation (PK Studies)
Objective: Create a clear, particle-free solution at 1–5 mg/mL. Preferred Vehicle: 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1] Why? Cyclodextrins encapsulate the lipophilic morpholine ring, preventing precipitation upon injection into the blood stream (pH 7.4) and reducing local tissue irritation (phlebitis).[1]
Materials
-
This compound (Free base or HCl salt)[1]
-
HP-β-CD (e.g., Kleptose® or Trappsol®)[1]
-
0.9% Sodium Chloride (Sterile)[1]
-
0.1N HCl and 0.1N NaOH (for pH adjustment)
-
0.22 µm PVDF Syringe Filter[1]
Step-by-Step Procedure
-
Vehicle Prep: Dissolve 1.0 g of HP-β-CD in 10 mL of 0.9% saline. Vortex until clear.
-
Compound Addition:
-
Sonication: Sonicate for 10–15 minutes at ambient temperature. The solution must be visually clear.
-
pH Adjustment: Check pH. Adjust to pH 5.5 – 6.5 .
-
Note: Do not adjust to pH > 7.0, as the free base may precipitate out of the complex.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-particulates.[1]
-
QC Check: Inspect for "schlieren" lines (swirls) or precipitate.
Protocol B: Oral (PO) Formulation (Toxicology/Efficacy)
Objective: Create a homogeneous suspension or solution at 10–100 mg/kg.[1] Preferred Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1] Why? Suspensions allow for high dose loading (toxicology) without osmotic issues.[1] Tween 80 wets the hydrophobic surface of the morpholine ring.[1]
Step-by-Step Procedure
-
Vehicle Prep:
-
Wetting (Levigation):
-
Dilution: Geometrically dilute with the remaining vehicle while triturating.
-
Homogenization: Transfer to a vial and vortex/sonicate for 5 minutes.
-
Stability Window: Use within 24 hours. Resuspend (vortex) immediately prior to dosing.[1]
Quality Control & Stability
Never dose a "blind" formulation. Simple checks prevent wasted animal cohorts.
HPLC Method Parameters (Recommended)
Because this is a basic amine, standard C18 methods often result in "tailing" peaks.[1] Use an acidic modifier.
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV @ 210 nm (amide/backbone) and 254 nm (phenyl ring) |
| Retention | Amine will elute early; ensure k' > 2.0 to separate from void volume.[2] |
Formulation Workflow Visualization
Figure 2: Standard operating procedure (SOP) workflow for formulation preparation.
References & Authority
-
PubChem. 4-(p-Tolyl)morpholine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
FDA Inactive Ingredient Database (IID). Safety limits for Cyclodextrins and Tweens.[1] U.S. Food and Drug Administration.[1] [Link][1]
-
European Medicines Agency (EMA). Background review for the excipient cyclodextrins.[1][3] (EMA/CHMP/333892/2013).[1][4] [Link]
-
Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective.[1][5] International Journal of Pharmaceutics.[1] (General reference for preclinical decision trees).
Troubleshooting & Optimization
side reactions in Pd-catalyzed carboamination of morpholines
Topic: Side Reactions in Morpholine Carboamination Ticket Type: Advanced Technical Troubleshooting Status: Open Agent: Senior Application Scientist (Catalysis Division)[1]
Welcome to the Technical Support Hub
You are likely here because your palladium-catalyzed carboamination of morpholine didn't yield the expected substituted morpholine or bicyclic amine. Instead, you are seeing complex mixtures, reduced aryl halides, or direct coupling products.[1]
This guide treats your reaction vessel as a system with competing pathways. In the carboamination of morpholines (typically reacting an aryl halide, a morpholine derivative, and an alkene), the catalyst faces a "fork in the road" at several critical junctures. We will diagnose which wrong turn your catalyst took.[1]
Part 1: The Diagnostic Map (Triage)
Before adjusting conditions, identify your specific failure mode.[1] The diagram below maps the mechanistic divergence points where the desired carboamination competes with the three most common side reactions: Buchwald-Hartwig Amination , Heck-type Elimination , and Hydrodehalogenation .[1]
Figure 1: Mechanistic decision tree showing the three primary failure modes (Red) vs. the desired pathway (Green).
Part 2: Troubleshooting Guides (FAQs)
Issue A: The "Short-Circuit" (Direct N-Arylation)
Symptom: You isolated a product with Mass = [Ar-X fragment] + [Morpholine fragment] - HX.[1] The alkene was not incorporated.[1] Diagnosis: Buchwald-Hartwig Competition. The rate of reductive elimination from the Ar-Pd-N intermediate was faster than the rate of alkene insertion.[1] This is common with sterically unencumbered aryl halides or electron-rich ligands that promote rapid C-N coupling.[1]
| Parameter | Adjustment Strategy | Technical Rationale |
| Ligand | Switch to Dpe-Phos or Xantphos | These wide bite-angle bisphosphines destabilize the square-planar Ar-Pd-N complex, slowing down direct C-N elimination and favoring the migratory insertion of the alkene [1].[1] |
| Alkene | Increase Equivalents (2.0 - 4.0 eq) | Mechanistically, the insertion is first-order in alkene concentration.[1] Flooding the media with alkene shifts the kinetic balance toward insertion.[1] |
| Halide | Switch leaving group | If using Ar-I, switch to Ar-Br or Ar-Cl.[1] Iodides often undergo oxidative addition and subsequent steps too rapidly, sometimes favoring the direct coupling pathway.[1] |
Issue B: The "Premature Exit" (Heck-Type Products)
Symptom: You see the alkene coupled to the aryl group (Ar-Alkene), but the morpholine is free in solution.[1] Or, you see isomerized starting material.[1]
Diagnosis:
Protocol Check:
-
Ligand Choice is Critical: Monodentate phosphines (like
) often fail here because they dissociate easily, leaving an open coordination site that facilitates -hydride elimination.[1] -
The Fix: Use Dpe-Phos or Xantphos .[1] These chelating ligands occupy two sites, preventing the formation of the vacant site required for
-hydride elimination (agostic interaction) [2].[1] -
Substrate Design: Ensure your substrate does not have accessible
-hydrogens in the anti position relative to the Pd if possible, although "anti-Bredt" constraints in bicyclic systems often naturally suppress this [3].[1]
Issue C: The "Dead End" (Hydrodehalogenation)
Symptom: You recover Ar-H (reduced aryl halide) and unreacted morpholine.[1] Diagnosis: Protodepalladation. The Ar-Pd-X or Ar-Pd-N species intercepted a proton source (water, solvent impurities) before it could engage the alkene.[1]
Corrective Actions:
-
Solvent: Toluene is the gold standard.[1] Ensure it is anhydrous.[1] THF can sometimes act as a hydride source under high heat.[1]
-
Base: Switch from
to . The tert-butoxide anion is a stronger base and helps generate the active amido-palladium species faster, outcompeting background reduction.[1]
Part 3: The "Gold Standard" Protocol
Based on the seminal works of the Wolfe Group (University of Michigan), this protocol is the starting point for 80% of successful morpholine carboaminations.[1]
Reaction Setup:
-
Catalyst Precursor:
(1.0 - 2.0 mol%)[1]-
Why? Avoids acetate ligands which can sometimes complicate the internal base mechanism.[1]
-
-
Ligand: Dpe-Phos (Bis(2-diphenylphosphinophenyl)ether) (2.0 - 4.0 mol%)[1]
-
Why? Large bite angle (
) promotes C-C reductive elimination over -H elimination.[1]
-
-
Base:
(Sodium tert-butoxide) (1.2 - 2.0 equiv)[1]-
Why? Essential for deprotonating the morpholine to form the Pd-amido complex.
-
-
Solvent: Toluene (0.1 M - 0.2 M concentration)[1]
-
Temperature: 90 °C - 110 °C[1]
Step-by-Step Execution:
-
Glovebox/Schlenk: Charge a flame-dried tube with
, Dpe-Phos, and .[1] -
Solvent: Add anhydrous Toluene. Stir for 5-10 mins at RT to pre-form the active catalyst (solution often turns from purple to orange/brown).
-
Substrates: Add the Morpholine derivative, Aryl Bromide, and Alkene (if intermolecular).
-
Heat: Seal and heat to 100 °C.
-
Monitor: Check via GC-MS or LC-MS after 4 hours. Look for the disappearance of Ar-Br.
Part 4: Data Reference Table
| Component | Standard Choice | Alternative | When to Switch? |
| Precursor | If | ||
| Ligand | Dpe-Phos | Xantphos | If |
| Ligand | Dpe-Phos | RuPhos | If steric hindrance on the Ar-X is extreme (RuPhos is excellent for bulky substrates).[1] |
| Base | If the substrate contains base-sensitive esters or ketones.[1] |
References
-
Ney, J. E.; Wolfe, J. P. "Selective Synthesis of 2-Substituted Pyrrolidines and Piperidines via Pd-Catalyzed Carboamination Reactions."[1] Angew.[1][2][3] Chem. Int. Ed.2005 , 44, 3218–3221.[1] [1]
-
Wolfe, J. P. "Palladium-Catalyzed Carboamination of Alkenes and Alkynes."[1][4] Synlett2008 , 2008, 2913–2937.[1]
-
Babij, N. R.; Wolfe, J. P. "Asymmetric Total Synthesis of (+)-Merobelline."[1] Angew.[1][2][3] Chem. Int. Ed.2012 , 51, 4128–4130.[1] [1]
-
Lanni, E. L.; Wolfe, J. P. "Mechanism of the Pd-Catalyzed Alkene Carboamination Reaction: Detection of Pd(II) Intermediates and Evidence for a Syn-Aminopalladation Pathway."[1] J. Am. Chem. Soc.[1]2011 , 133, 276–279.[1]
Sources
Technical Support Center: Purification Strategies for 3-(p-tolyl)morpholine Isomers
[1]
Status: Active Agent: Senior Application Scientist, Separation Technologies Ticket ID: #PUR-3PM-ISO-001 Subject: Troubleshooting Guide for Chiral Resolution and Chemical Purification[1]
Introduction: The Challenge of 3-(p-tolyl)morpholine
Welcome to the technical support hub. You are likely working with This compound , a chiral secondary amine structurally analogous to phenmetrazine.[1] This molecule presents two distinct purification challenges:
-
Stereochemical Purity: The C3 chiral center creates a racemic mixture (
) that requires resolution. -
Chemical Purity: As a secondary amine, it is prone to oxidation (N-oxide formation) and retains synthetic precursors (amino alcohols or haloketones).
This guide prioritizes causality —understanding why a separation fails—over simple checklists.
Module 1: Chemical Resolution (Scale-Up Strategy)
Context: For quantities >5g, chromatographic separation is often cost-prohibitive.[1] Classical resolution via diastereomeric salt formation is the industry standard.[1]
Common Issues & Troubleshooting (FAQ)
Q: I tried recrystallizing with L-Tartaric acid, but I obtained an oil instead of crystals. Why? A: "Oiling out" occurs when the solvent polarity is too high or the temperature drop is too rapid, causing the salt to separate as a liquid phase before organizing into a lattice.
-
The Fix: Use a "solvent switch" technique. Dissolve the amine and acid in a minimum amount of hot methanol (highly polar), then slowly add hot isopropanol or ethyl acetate (less polar) until slight turbidity appears. Cool very slowly (1-2°C/min).[1]
Q: My enantiomeric excess (ee) stalled at 85% after the first crystallization. Should I switch acids? A: Not necessarily. The eutectic composition might have been reached.
-
The Fix: Do not switch acids yet. Perform a recrystallization of the salt (not the free base) using a solvent with a different dielectric constant (e.g., switch from EtOH to EtOH/Water 95:5). Water can disrupt the hydrogen bonding network of the impurity isomer, forcing it into the mother liquor.
Protocol: Diastereomeric Resolution with Dibenzoyl-L-Tartaric Acid
We recommend Dibenzoyl-L-tartaric acid (L-DBTA) over simple tartaric acid for aryl-morpholines because the benzoyl groups provide additional
-
Stoichiometry: Dissolve 1.0 eq of racemic this compound in Methanol (5 mL/g).
-
Addition: Add 1.0 eq of L-DBTA dissolved in warm Methanol.
-
Nucleation: Heat to reflux (65°C) for 30 mins. Cool to 50°C. If no crystals form, scratch the glass or add a seed crystal.
-
Crystallization: Cool to 0°C over 4 hours.
-
Filtration: Collect the solid (Salt A). The mother liquor contains the opposite enantiomer enriched (Salt B).
-
Free Basing: Suspend Salt A in
and treat with . Separate organic layer, dry over , and evaporate.
Module 2: Chromatographic Separation (HPLC/SFC)
Context: For analytical checks (ee determination) or prep-scale purification (<1g).
Common Issues & Troubleshooting (FAQ)
Q: I see severe peak tailing (
-
The Fix: You must use a basic additive. Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to your mobile phase. This blocks silanol sites.[1]
Q: The peaks are merging.[1] How do I improve resolution (
-
The Fix: Lower the temperature to 10-15°C. Enantioseparation is an enthalpy-driven process; lower temperatures increase the difference in adsorption energy between the two enantiomers.[1]
Recommended Method Parameters
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Column | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | Hexane : IPA : DEA (90 : 10 : 0.[1]1) | Methanol : DEA (100 : 0.1) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temp | 20°C | 10°C |
| Detection | UV 254 nm (Tolyl absorption) | UV 220 nm |
| Exp. Elution | (R) often elutes before (S)* | Varies |
*Note: Elution order must be confirmed via optical rotation or X-ray crystallography of a derivative.
Module 3: Visualizing the Workflow
The following diagrams illustrate the decision logic for purification and the specific resolution pathway.
Figure 1: Purification Strategy Decision Matrix
Caption: Decision matrix for selecting between chromatographic and chemical purification based on scale and purity requirements.
Figure 2: HPLC Method Development Logic
Caption: Troubleshooting logic for chiral HPLC method development, focusing on peak shape and resolution.
Module 4: Final Polishing (Achiral Purity)
Even after chiral resolution, the product may be colored (yellow/brown) due to trace oxidation.
The "HCl Crash" Protocol:
-
Dissolve the free base in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Cool to 0°C.
-
Add 2M HCl in Ether dropwise.[1]
-
A white precipitate should form immediately.[1]
-
Critical Step: If the precipitate is sticky/gummy, add a few drops of Acetonitrile . This acts as a crystal habit modifier, hardening the gum into filterable crystals.
-
Filter under Nitrogen (to prevent hygroscopic water uptake).
References
-
Brown, G. R., et al. (1987). "Synthesis and resolution of 3-substituted morpholine appetite suppressants." Journal of the Chemical Society, Perkin Transactions 1. (Detailed protocols for resolving morpholine derivatives using tartaric acid).
-
Lau, Y. Y., et al. (2016).[2] "Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry. (Modern synthesis and HPLC analysis of chiral morpholines).
-
Toribio, L., et al. (2024).[3][4] "High-performance liquid chromatographic enantioseparation of azole analogs... polysaccharide-based chiral stationary phases."[1] Journal of Chromatography A. (Validation of polysaccharide columns for nitrogen-containing heterocycles).
-
Okunrobo, L., et al. (2006). "Chromatographic separation of the enantiomers of substituted morpholines." Chromatographia. (Specific mobile phase additives for secondary amines).
Technical Support Center: Optimization of Derivatization Methods for GC Analysis of Morpholines
Status: Operational Ticket ID: MOR-GC-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Morpholine Challenge
Morpholine (tetrahydro-1,4-oxazine) presents a classic "GC paradox." It is volatile enough for gas chromatography but possesses a secondary amine and an ether oxygen, making it highly polar.
Why Direct Injection Fails:
-
Adsorption: Morpholine adsorbs strongly to silanol groups in the injection liner and column, causing severe peak tailing.
-
Sensitivity: Direct analysis often yields Limits of Quantitation (LOQ) 50–100x higher than derivatized methods.
-
Aqueous Incompatibility: Morpholine is highly water-soluble; injecting aqueous matrices (like fruit juice or plasma) degrades GC columns and phases.
The Solution: Derivatization masks the polar amine hydrogen, improving peak shape, volatility, and detector response. This guide optimizes three primary workflows: Acylation (High Sensitivity/Dry), Chloroformates (Aqueous/Fast), and Nitrosation (Trace Level/Food Safety).
Method Selection: Decision Matrix
Use this logic flow to select the optimal derivatization strategy for your specific matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate morpholine derivatization pathway based on sample water content and sensitivity needs.
Module A: Ethyl Chloroformate (ECF) – The Aqueous Solution[1]
Best For: Urine, Serum, Fruit Juice, Environmental Water. Mechanism: Reacts with secondary amines in aqueous media (buffered) to form carbamates. Advantage: Instant reaction, no drying step required.
Optimized Protocol
-
Sample Prep: Take 1.0 mL aqueous sample.
-
pH Adjustment (CRITICAL): Add borate buffer to adjust pH to 9.0 – 10.0 .
-
Why: The reaction competes with hydrolysis. If pH < 8, yield drops. If pH > 11, the derivative hydrolyzes.
-
-
Reagent Addition: Add 50 µL Ethyl Chloroformate (ECF) .
-
Catalyst/Solvent: Add 100 µL Pyridine (acts as HCl scavenger and catalyst) + 200 µL Chloroform (extraction solvent).
-
Reaction: Vortex vigorously for 30–60 seconds. (Reaction is instantaneous).
-
Extraction: Centrifuge. Inject the bottom organic layer (Chloroform).
Troubleshooting Guide (ECF)
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | pH Drift during reaction. | ECF releases HCl, lowering pH. Increase buffer strength (e.g., 0.1M Borate) to maintain pH > 9. |
| Emulsions | Protein/Matrix interference. | Add a pinch of NaCl (salting out) or use a demulsifier (methanol) before centrifugation. |
| Peak Splitting | Injection solvent mismatch.[1] | Chloroform is dense. Ensure splitless hold time is optimized or switch to isooctane extraction if possible (though ECF derivatives prefer polar solvents). |
Module B: Acylation (PFPA) – The High-Sensitivity Route
Best For: Dry pharmaceutical APIs, oils, dried extracts. Mechanism: Reacts with amine hydrogen to form an amide. Reagent: Pentafluoropropionic Anhydride (PFPA).[2][3] Advantage: Halogenated derivative allows for ECD (Electron Capture Detection) or NCI-MS (Negative Chemical Ionization), increasing sensitivity by 100x.
Optimized Protocol
-
Drying: Evaporate sample to dryness under Nitrogen. Strictly anhydrous.
-
Reagent: Add 50 µL PFPA + 50 µL Ethyl Acetate (solvent).
-
Incubation: Heat at 60°C for 20 minutes .
-
Note: Morpholine is sterically accessible; extreme heat is not required and may degrade the reagent.
-
-
Cleanup: Evaporate excess PFPA under Nitrogen stream (gentle). Reconstitute in dry Ethyl Acetate or Toluene.
-
Warning: Do not wash with water; anhydrides hydrolyze violently and the acid formed can degrade the derivative.
-
Troubleshooting Guide (Acylation)
Figure 2: Troubleshooting logic for acylation reactions. The most common failure mode is moisture contamination.
Module C: Nitrosation (NMOR) – Trace Analysis
Best For: Food safety (apple wax), specific regulatory methods. Safety Warning: N-nitrosomorpholine (NMOR) is a carcinogen. This method must be performed in a fume hood with strict waste disposal protocols.
Optimized Protocol
-
Matrix: Acidified aqueous solution (pH < 2).
-
Reagent: Add Saturated Sodium Nitrite (NaNO2).
-
Reaction: Vortex 60s. The nitrosonium ion attacks the amine.
-
Extraction: Extract with Dichloromethane (DCM).
-
Analysis: GC-MS (SIM mode). The NMOR derivative is extremely stable and volatile.
FAQ: General Morpholine Analysis
Q: My morpholine peak is tailing even after derivatization. Why? A: This usually indicates:
-
Incomplete Derivatization: You still have free morpholine in the system. Check reagent freshness.
-
Secondary Interactions: The derivative might still have a polar site (less likely with PFPA/NMOR).
-
System Activity: Glass wool in the liner is dirty. Replace the liner with a deactivated (silanized) wool liner.
Q: Can I use BSTFA (Silylation)? A: generally, No. Silylation of secondary amines (N-TMS) is notoriously unstable and susceptible to moisture. Acylation or Chloroformates are far superior for morpholine.
Q: What is the best Internal Standard? A: Morpholine-d8 (Isotopically labeled) is the gold standard. It undergoes the exact same derivatization kinetics as the analyte, correcting for extraction efficiency and reaction yield variations.
References
-
Cao, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry."[4] Journal of Analytical Methods in Chemistry.
- Context: Validates the Nitrosation (NMOR)
-
Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.
- Context: The foundational text for ECF derivatiz
-
Sacher, F., et al. (1997). "Determination of amines in drinking water." Journal of Chromatography A.
- Context: Discusses benzenesulfonyl chloride derivatization (sulfonylation)
-
Agilent Technologies. "GC Troubleshooting Series: Tailing Peaks."
- Context: General troubleshooting for amine analysis and active sites.
Sources
- 1. agilent.com [agilent.com]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
scale-up challenges for 3-(p-tolyl)morpholine production
Welcome to the Process Chemistry Support Hub. Topic: Scale-Up Challenges for 3-(p-tolyl)morpholine Production Ticket ID: #SC-PM-303 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Scaling up this compound (an analogue of the phenmetrazine class, specifically substituted at the 3-position) presents distinct thermodynamic and kinetic challenges compared to its 2-aryl counterparts. Unlike bench-scale synthesis where chromatography is permissible, kilogram-scale production relies on crystallization-driven isolation and strict thermal management.
This guide addresses the three most critical failure modes reported by process chemists: Cyclization Exotherms , Chiral Resolution Efficiency , and Salt Formation "Oiling Out."
Module 1: The Cyclization Phase (Thermodynamics & Kinetics)
Context: The formation of the morpholine ring, typically via the cyclization of N-(2-hydroxyethyl)-2-amino-2-(p-tolyl)ethanol (or the alkylation of 2-amino-2-(p-tolyl)ethanol with a di-electrophile), is the most hazardous step during scale-up.
Q: Why does the reaction temperature spike uncontrollably during the addition of the cyclizing agent (e.g., ethylene glycol bis(sulfonate) or via acid-mediated dehydration)?
A: You are likely experiencing "Accumulation-Controlled" kinetics rather than "Dosing-Controlled" kinetics. At the milligram scale, heat dissipates instantly. At the kilogram scale, if the reaction rate is slower than the addition rate, unreacted reagent accumulates. Once the threshold temperature is reached, the accumulated mass reacts simultaneously, causing a thermal runaway.
Troubleshooting Protocol: The "Dose-and-Hold" Verification
-
Calculate the Adiabatic Temperature Rise (
): Ensure your cooling jacket can handle the max energy release if cooling fails. -
Implement RC1 Calorimetry Check: Measure the specific heat release (
). For morpholine closures, this is often >150 kJ/mol. -
The Protocol:
-
Charge the amino-alcohol precursor and base (if using alkylation route) into the reactor.
-
Heat to reaction temperature (e.g., 60°C).
-
Add 5% of the cyclizing agent.[1] STOP.
-
Wait for the exotherm to peak and subside. If no exotherm is observed, do not proceed; the reaction has not initiated.
-
Once initiation is confirmed, proceed with continuous dosing, linking the addition rate to the reactor temperature (interlock: stop feed if
).
-
Q: We see high levels of dimer impurities (bis-morpholines). How do we suppress this?
A: This is a concentration effect. In bimolecular cyclizations (e.g., reacting the primary amine with a di-halide or di-sulfonate), high concentration favors intermolecular reaction (dimerization) over intramolecular reaction (cyclization).
-
Solution: Operate under High Dilution Conditions (pseudo-high dilution).
-
Technique: Do not add the electrophile to the amine. Instead, simultaneously dose both the amine and the electrophile into a central vessel containing refluxing solvent and base. This keeps the instantaneous concentration of free amine low, statistically favoring the intramolecular ring closure.
Module 2: Stereochemical Control (Chiral Resolution)
Context: this compound contains a chiral center at C3. Asymmetric synthesis (e.g., using SnAP reagents) is expensive on scale. The industry standard is classical resolution via diastereomeric salt formation.
Q: Our resolution with L-Tartaric acid yields low ee (<80%). Should we switch resolving agents?
A: Before switching agents, optimize the "Pope-Peachey" Method. Simple recrystallization often fails because the solubility difference between the diastereomers isn't large enough. The Pope-Peachey method uses a specific stoichiometry to force precipitation.
Optimization Protocol:
-
Solvent Screen: Switch from pure Ethanol to EtOH:Water (95:5) or Methanol:Acetone . Water acts as a "structural lubricant" in the crystal lattice, often sharpening the melting point difference.
-
Stoichiometry: Use 0.5 equivalents of the chiral acid (e.g., dibenzoyl-L-tartaric acid) and 0.5 equivalents of an achiral mineral acid (HCl).
Data: Resolving Agent Efficiency for 3-Aryl Morpholines
| Resolving Agent | Solvent System | Typical Yield (First Pass) | Typical ee (First Pass) | Notes |
| L-Tartaric Acid | Ethanol | 35% | 75-85% | Cheap, but often forms "syrups." |
| Dibenzoyl-L-Tartaric (DBTA) | MeOH/Acetone | 42% | >92% | Recommended for scale. Large hydrophobic groups aid crystallization. |
| Mandelic Acid | IPA | 30% | 60-70% | Poor selectivity for this substrate. |
Module 3: Isolation & Purification (The "Oiling Out" Issue)
Context: Free base this compound is an oil or low-melting solid. Converting it to the Hydrochloride (HCl) salt is standard for stability, but this step is notorious for trapping solvents and forming amorphous gums.
Q: Upon adding HCl, the product turns into a sticky gum instead of a white powder. How do we fix this?
A: You are likely adding HCl too fast to a solution that is too concentrated, or water is present.
The "Anti-Solvent Swing" Protocol:
-
Dryness is Critical: Ensure the free base solution (e.g., in Ethyl Acetate or IPA) has a water content <0.5% (Karl Fischer titration). Water promotes gumming.
-
Seed First: Do not add HCl blindly.
-
Dissolve free base in dry Ethyl Acetate (EtOAc).
-
Add 0.05 eq of HCl (gas or solution).
-
Wait for a seed haze to form. If it oils, heat to reflux until it dissolves, then cool slowly to form seeds.
-
-
Controlled Crystallization:
-
Once a seed bed is established, add the remaining HCl gas/solution slowly over 4 hours.
-
Maintain temperature at 40-50°C (hot addition) to prevent supersaturation crashing out as oil.
-
Cool to 0°C only after addition is complete.
-
Visualizing the Scale-Up Logic
The following diagram illustrates the critical decision nodes for the synthesis and purification workflow.
Caption: Decision logic for scaling this compound, highlighting critical control points for thermal safety and physical form isolation.
References
-
Schafer, L. L., et al. (2016).[5] "Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry. (Discusses catalytic routes and enantioselectivity challenges).
-
Federsel, H. J. (2012). "Morpholines: Synthesis and Biological Activity."[1][6][7] Organic Process Research & Development. (Comprehensive review of industrial morpholine synthesis).
-
Boehringer Ingelheim. (1958). "Process for the preparation of substituted morpholines." US Patent 2,835,669. (Foundational patent for phenmetrazine analogues, establishing the acid-cyclization baseline).
-
Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative guide on the Pope-Peachey method and tartaric acid derivatives).
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for "Dose-and-Hold" and "Oiling Out" protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tartaric Acid Enhances Adrenergic Receptor Activity: Test of a General Theory of Extracellular Aminergic GPCR Enhancer Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Linezolid: A Technical Guide to Minimizing Impurities
A Comprehensive Resource for Researchers and Drug Development Professionals on Controlling Impurities in the Synthesis of Linezolid from Morpholine.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing impurities during the synthesis of the antibiotic linezolid, with a specific focus on synthetic routes originating from morpholine. As a senior application scientist, this guide synthesizes technical accuracy with field-proven insights to empower you to optimize your synthetic protocols and ensure the highest purity of your final active pharmaceutical ingredient (API).
Troubleshooting Guide: Tackling Common Impurity Challenges
This section addresses specific issues that may arise during the synthesis of linezolid from morpholine, providing a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: High Levels of (R)-Linezolid Enantiomeric Impurity Detected
Symptoms: Chiral HPLC analysis of your final linezolid product shows a peak corresponding to the (R)-enantiomer that exceeds the acceptable limits set by regulatory bodies like the International Council on Harmonisation (ICH).
Root Cause Analysis: The presence of the (R)-Linezolid impurity primarily stems from the use of (S)-glycidyl butyrate that is contaminated with its (R)-enantiomer during the formation of the oxazolidinone ring.[1] The cyclization reaction is not stereospecific, meaning both enantiomers of glycidyl butyrate will react with the carbamate intermediate to form the corresponding enantiomers of the oxazolidinone ring, which is then carried through the subsequent synthetic steps to yield the final (R)-Linezolid impurity.
Preventative & Corrective Actions:
-
Stringent Raw Material Qualification:
-
Protocol: Implement a rigorous quality control check on incoming batches of (R)-glycidyl butyrate.
-
Method: Employ a validated chiral gas chromatography (GC) or HPLC method to determine the enantiomeric purity.
-
Specification: Accept only batches with an enantiomeric excess (e.e.) of ≥99.5%.
-
-
Process Optimization:
-
While the reaction itself is not stereoselective, ensuring complete reaction of the (R)-glycidyl butyrate can prevent the accumulation of unreacted starting materials that might complicate purification.
-
-
Purification Strategy:
-
Primary Method: Chiral preparative HPLC is the most effective method for removing the (R)-enantiomer from the final product. However, this is often a costly and time-consuming process for large-scale production.
-
Alternative: Diastereomeric salt resolution can be explored at an intermediate stage. This involves reacting a racemic or enantiomerically impure intermediate with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
-
Problem 2: Presence of Desfluoro-Linezolid Impurity
Symptoms: HPLC or LC-MS analysis reveals a significant peak corresponding to the desfluoro-linezolid impurity, where the fluorine atom on the phenyl ring is absent.
Root Cause Analysis: The desfluoro-linezolid impurity is typically formed during the reduction of the azide intermediate to the primary amine.[1] Catalytic hydrogenation (e.g., using palladium on carbon) can sometimes lead to dehalogenation, particularly if the reaction conditions are too harsh (e.g., high temperature, high pressure, or prolonged reaction time).
Preventative & Corrective Actions:
-
Optimization of the Reduction Step:
-
Catalyst Selection: Screen different catalysts and catalyst loadings. For instance, a lower loading of a highly active catalyst might be sufficient to reduce the azide without causing significant dehalogenation.
-
Reaction Conditions:
-
Temperature: Maintain a lower reaction temperature. Start with room temperature and only gently warm if the reaction is sluggish.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Alternative Reducing Agents: Consider alternative reduction methods that are less prone to causing dehalogenation, such as the Staudinger reaction (using triphenylphosphine followed by hydrolysis) or using tin(II) chloride.
-
-
Purification:
-
Method: Reversed-phase column chromatography can effectively separate desfluoro-linezolid from the desired product.
-
Solvent System: A gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid is typically effective.
-
Problem 3: Formation of Dimeric Impurities
Symptoms: Your final product shows peaks in the high molecular weight range in your LC-MS analysis, and the mass corresponds to a dimer of linezolid or its precursors.
Root Cause Analysis: Dimeric impurities can form during the final acetylation step.[1] If any unreacted amine intermediate (the precursor to linezolid) is present, it can act as a nucleophile and react with the newly formed linezolid, leading to the formation of a dimer. This is more likely to occur if the acetylation is incomplete or if there is an excess of the amine starting material.
Preventative & Corrective Actions:
-
Stoichiometric Control:
-
Protocol: Ensure the accurate addition of acetic anhydride or acetyl chloride during the acetylation step. A slight excess of the acetylating agent is often used to drive the reaction to completion, but a large excess should be avoided as it can lead to other side reactions.
-
-
Reaction Monitoring:
-
Method: Monitor the progress of the acetylation reaction by TLC or HPLC to ensure that all of the primary amine has been consumed before workup.
-
-
Purification:
-
Recrystallization: Dimeric impurities are often significantly less soluble than the linezolid monomer. Recrystallization from a suitable solvent system can be a highly effective method for their removal.[2]
Recrystallization Protocol:
-
Dissolve the crude linezolid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture thereof).[2]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of linezolid when beginning with morpholine?
The synthesis typically begins with the reaction of morpholine with 3,4-difluoronitrobenzene. This is a nucleophilic aromatic substitution reaction where the morpholine displaces the fluorine atom at the 4-position of the nitrobenzene ring.[] The resulting 4-(3-fluoro-4-nitrophenyl)morpholine is then reduced to 3-fluoro-4-morpholinylaniline, which is a key intermediate for the subsequent steps in the linezolid synthesis.[]
Q2: What are the critical process parameters (CPPs) to control during the synthesis to minimize impurities?
Several CPPs need to be carefully controlled throughout the synthesis:
| Process Step | Critical Process Parameter | Impact on Impurity Formation |
| Formation of 3-fluoro-4-morpholinylaniline | Temperature, Stoichiometry of Morpholine | Excess temperature can lead to side reactions and degradation. Incorrect stoichiometry can result in incomplete reaction or the formation of di-substituted products. |
| Oxazolidinone Ring Formation | Enantiomeric Purity of (R)-glycidyl butyrate, Temperature | Use of (S)-glycidyl butyrate will lead to the formation of the (R)-Linezolid enantiomer.[1] Elevated temperatures can promote side reactions. |
| Azide Reduction | Hydrogen Pressure, Temperature, Catalyst Loading, Reaction Time | Harsh conditions can lead to the formation of the desfluoro-linezolid impurity.[1] |
| Final Acetylation | Stoichiometry of Acetylating Agent, Temperature | Incomplete reaction can leave unreacted amine, which can lead to dimer formation.[1] |
| Purification (Recrystallization) | Solvent Choice, Cooling Rate, Washing | The choice of solvent is crucial for effective separation of impurities. A slow cooling rate promotes the formation of purer crystals.[][4] |
Q3: What are the most common degradation pathways for linezolid, and how can they be avoided?
Linezolid is susceptible to degradation under certain conditions:[1]
-
Alkaline Hydrolysis: Linezolid is labile in alkaline conditions, which can lead to the opening of the oxazolidinone ring. To avoid this, maintain a neutral or slightly acidic pH during workup and storage.
-
Acidic Hydrolysis: While more stable than in alkaline conditions, prolonged exposure to strong acids can also cause degradation. Use acidic conditions judiciously and for the shortest time necessary.
-
Oxidation: Oxidative stress can lead to the formation of linezolid N-oxide.[5] Avoid exposure to strong oxidizing agents and store the API and its intermediates under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is a suitable HPLC method for monitoring the impurity profile of linezolid?
A reversed-phase HPLC method with UV detection is commonly used for the analysis of linezolid and its impurities.
Illustrative HPLC Method Protocol:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities.
-
Mobile Phase A: A buffer solution, such as 0.02 M potassium phosphate monobasic, with the pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the more nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: This method should be validated according to ICH Q2(R2) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[6][7]
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the key steps in a common synthetic route to linezolid starting from morpholine and highlight where critical impurities can arise.
Caption: Synthetic pathway of Linezolid from Morpholine and key impurity formation points.
Caption: A decision-tree workflow for troubleshooting common impurities in Linezolid synthesis.
References
- Gudisela, M. R., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 348-356.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Jamison, T. F., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
- Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.
- U.S. Patent No. US20170217911A1. (2017).
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Shijiazhuang No. 4 Pharmaceutical Co Ltd, & Hebei Guolong Pharmaceutical Co Ltd. (2021).
- U.S. Patent No. US20170217911A1. (2017).
- Gudisela, M. R., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 348-356.
- Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.
- World Health Organization. (2022).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- CN105566242B. (2018).
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). Molecules, 28(11), 4485.
- The impact of stoichiometry on the initial steps of crystal formation: Stability and lifetime of charged triple-ion complexes. (2024). Proceedings of the National Academy of Sciences, 121(15), e2316270121.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. (2016). Asian Journal of Pharmaceutical Analysis, 6(2), 105-110.
- Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. (2025). Scholars Middle East Publishers.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Canada's Drug Agency. (2014).
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2016). Molecules, 21(11), 1500.
Sources
Technical Support Center: Morpholine BBB Permeability Optimization
Topic: Improving the Blood-Brain Barrier (BBB) Permeability of Morpholine Drugs
Status: Active | Ticket ID: BBB-MORPH-OPT-001 Assigned Specialist: Senior Application Scientist, CNS Discovery Unit
Welcome to the CNS Optimization Hub
You are likely here because your lead morpholine compound—selected for its excellent metabolic stability and solubility—is failing to achieve sufficient brain exposure (
The morpholine ring is a privileged pharmacophore in medicinal chemistry, often used to optimize solubility and reduce hERG liability. However, its physicochemical properties frequently create a "permeability paradox":
-
Basicity: The nitrogen atom (pKa ~8.[1]3) is largely protonated at physiological pH (7.4), limiting passive diffusion.
-
Efflux: Morpholine scaffolds are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to active expulsion from the brain.
This guide provides field-proven troubleshooting steps to engineer your morpholine scaffold for CNS penetration without sacrificing its drug-like properties.
Module 1: Chemical Optimization (The Design Phase)
FAQ: My compound has a cLogP > 3.0, but PAMPA-BBB permeability is still low. Why?
Diagnosis: You are likely facing an ionization barrier . While lipophilicity (LogP) is crucial, the distribution coefficient (LogD) at pH 7.4 is the real predictor. Morpholine is a secondary amine with a pKa around 8.3. At pH 7.4, approximately 90% of your molecules are positively charged. Charged species cannot traverse the lipid bilayer via passive diffusion.
Troubleshooting Protocol: You must lower the pKa of the morpholine nitrogen to < 7.5 to increase the fraction of uncharged species.
Strategy A: Proximal Fluorination Introduction of electron-withdrawing groups (EWGs) near the nitrogen center reduces basicity via the inductive effect.
-
Action: Introduce fluorine atoms to the carbon backbone adjacent to the morpholine or on the linker attached to the nitrogen.
-
Mechanism: The strong electronegativity of fluorine pulls electron density away from the nitrogen lone pair, lowering the pKa.
-
Data Support: In nNOS inhibitor optimization, introducing fluorines to the linker and tail reduced the pKa and significantly improved permeability (
) values in PAMPA-BBB assays [1].
Strategy B: Oxygen Switch (Bioisosteres) If pKa modulation fails, consider scaffold hopping.
-
Action: Replace the morpholine with 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine).
-
Benefit: This restricts conformational flexibility (reducing the entropic penalty of binding) and often alters the vector of the lone pair, potentially reducing P-gp recognition while maintaining the solubility profile [2].
Data Summary: Impact of pKa on Permeability
| Modification | Approx. pKa | % Neutral at pH 7.4 | Predicted BBB Permeability |
| Native Morpholine | 8.3 | ~11% | Low |
| N-Methyl Morpholine | 7.4 | ~50% | Moderate |
| Fluorinated Analog | 6.5 | ~89% | High |
Module 2: Overcoming Efflux (The Interaction Phase)
FAQ: My Caco-2 assay shows a high Efflux Ratio (ER > 2.0). Is my project dead?
Diagnosis: Your compound is a P-gp substrate. Morpholine oxygen atoms can act as hydrogen bond acceptors (HBA), and the protonated nitrogen can interact with the acidic residues in the P-gp binding pocket.
Troubleshooting Protocol: Step 1: Verify P-gp Substrate Status Run a bi-directional Caco-2 assay with and without a specific P-gp inhibitor (e.g., Zosuquidar or Verapamil). If the Efflux Ratio drops to ~1.0 with the inhibitor, P-gp is the culprit.
Step 2: Structural Masking (The "Stealth" Approach)
-
Reduce H-Bond Acceptors: P-gp recognizes high H-bond counts. If possible, sterically shield the morpholine oxygen or replace it with a less polar isostere (e.g., a gem-difluoro group, though this loses the solubility benefit).
-
N-Substitution: If the morpholine nitrogen is secondary, alkylate it. Secondary amines are high-affinity recognition motifs for efflux transporters. Tertiary amines are generally less susceptible, provided the total molecular weight remains low (< 450 Da) [3].
Module 3: Experimental Validation (The Testing Phase)
Protocol: Optimized PAMPA-BBB for Morpholine Drugs
Standard PAMPA assays often yield false negatives for basic drugs because they use generic lipid blends that don't mimic the anionic nature of the BBB endothelial membrane.
Objective: Accurately predict passive CNS entry for basic morpholine derivatives.
Reagents:
-
Lipid: Porcine Brain Lipid Extract (PBLE) (Avanti Polar Lipids).
-
Solvent: n-Dodecane and n-Hexane (25:75 v/v).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Dissolve PBLE (20 mg/mL) in the n-dodecane/n-hexane solvent mixture. Note: The hexane ensures thinner, more physiological bilayers upon evaporation.
-
Coating: Carefully pipette 4 µL of the lipid solution onto the hydrophobic filter of the donor plate (96-well). Allow 5 minutes for hexane evaporation.
-
Donor Solution: Dissolve your morpholine test compound in PBS (pH 7.4) with 5% DMSO to a concentration of 10 µM.
-
Critical: Do not exceed 5% DMSO; higher concentrations disrupt the lipid monolayer.
-
-
Assembly: Add 200 µL of donor solution to the bottom plate. Add 200 µL of blank PBS to the acceptor (top) plate. Sandwich the plates.
-
Incubation: Incubate for 4 hours at 37°C in a humidity-saturated chamber.
-
Why 4 hours? Basic drugs equilibrate slower; standard 18-hour incubations often lead to membrane retention artifacts [4].
-
-
Analysis: Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the Effective Permeability (
) using the standard equations for surface area and porosity.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing morpholine BBB permeability, integrating both chemical synthesis and biological validation steps.
Caption: Decision tree for troubleshooting morpholine CNS permeability, prioritizing pKa modulation followed by efflux mitigation.
References
-
Silverman, R. B., et al. (2014). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.[1] Journal of Medicinal Chemistry. Available at: [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[2][3] Available at: [Link]
-
Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships.[3][4][5] Journal of Medicinal Chemistry. Available at: [Link]
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
confirmation of 3-(p-tolyl)morpholine structure by X-ray crystallography
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Focus: Comparative analysis of X-ray Crystallography (SC-XRD) vs. Spectroscopic/Computational Alternatives for chiral morpholine derivatives.
Executive Summary & Core Directive
The Challenge: 3-(p-tolyl)morpholine represents a class of chiral 3-substituted morpholines often utilized as scaffolds in CNS-active drug discovery (analogs of phenmetrazine). The primary structural challenge is two-fold:
-
Absolute Configuration: Determining the enantiomer (
vs. ) at the C3 chiral center. -
Conformational Analysis: Verifying the ring pucker (Chair vs. Twist-boat) and the equatorial/axial preference of the bulky p-tolyl substituent.
The Verdict: While NMR (
Comparative Analysis: SC-XRD vs. Alternatives
The following table synthesizes the performance metrics of the three primary structural elucidation methods for this compound.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: High-Field NMR (600 MHz) | Method C: DFT Calculation |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & Relative Stereochemistry | Theoretical Energy Minima |
| Absolute Config ( | Direct Determination (via Flack Parameter) | Indirect (Requires Mosher's Acid derivatization) | N/A (Must be defined a priori) |
| Conformational Insight | Precise bond angles/torsions in solid state | Averaged solution-state conformation | Predicted gas/solvated phase preference |
| Sample Requirement | Single Crystal ( | Dissolved Sample ( | High-Performance Computing Cluster |
| Limitation | Crystal growth is the bottleneck (often requires salt formation) | Cannot distinguish enantiomers without chiral shift reagents | Model-dependent; requires experimental validation |
Technical Deep Dive: The SC-XRD Protocol
Step 1: Derivatization for Crystallinity (The "Senior Scientist" Insight)
To lock the conformation and introduce a heavy atom for anomalous scattering (crucial for absolute configuration), convert the free base to a salt.
-
Recommendation: Hydrochloride (HCl) or Hydrobromide (HBr) salt.
-
Why: The halide provides a heavy atom (
, ) significantly better than C/N/O for determining the Flack parameter using Cu K radiation.
Step 2: Crystallization Methodology
-
Technique: Vapor Diffusion (Sitting Drop).
-
Solvent System: Dissolve the salt in minimal Methanol (good solubility). Place in a chamber with Diethyl Ether or Hexane (antisolvent).
-
Thermodynamics: Slow diffusion over 48-72 hours at 4°C reduces kinetic trapping, yielding diffraction-quality prisms.
Step 3: Data Collection & Refinement[1]
-
Source: Cu K
( Å). Note: Mo source is acceptable for HBr salts, but Cu is preferred for HCl salts to maximize the anomalous signal. -
Temperature: 100 K (Cryostream). Freezing thermal motion is critical for resolving the morpholine ring puckering disorder.
-
Refinement Target:
. -
Validation: Check the Flack Parameter .
- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
- : Racemic twin.
Visualization of Structural Logic
The following diagrams illustrate the decision-making process and the specific structural insights gained from SC-XRD compared to NMR.
Diagram 1: Structural Elucidation Workflow
Caption: Workflow comparing the limited output of NMR (red) versus the comprehensive structural resolution of the SC-XRD pathway (green).
Diagram 2: Conformational Logic (Why X-ray Wins)
Caption: Logic flow demonstrating how X-ray crystallography empirically confirms the minimization of steric strain (1,3-diaxial interactions) by placing the p-tolyl group in the equatorial position.
Experimental Data Interpretation
When analyzing the X-ray data for this compound hydrochloride, look for these specific structural markers to validate your product:
-
Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,
, ). If the software suggests (centrosymmetric), your sample is likely a racemate. -
Ring Conformation: The morpholine ring should adopt a chair conformation .
-
Check: The torsion angles within the ring should alternate sign (approx
to ).
-
-
Equatorial Positioning: The bulky p-tolyl group at C3 will almost invariably occupy the equatorial position to avoid 1,3-diaxial strain with the axial protons on C5 and the N-H (or N-Me) group.
-
Validation: Measure the torsion angle
.
-
-
Hydrogen Bonding: In the HCl salt, look for a chloride anion bridging the morpholinium nitrogen (N-H...Cl) and potentially interacting with adjacent molecules, creating a stable packing network.
Conclusion
For the rigorous confirmation of this compound, SC-XRD is the requisite analytical tool. While NMR is sufficient for routine batch consistency, it cannot independently verify the absolute stereochemistry of this chiral scaffold without complex derivatization. The protocol defined above—specifically the formation of the HCl salt to facilitate crystallization and anomalous scattering—provides a self-validating, legally defensible structural proof.
References
-
Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction.[1][2][3][4] Acta Crystallographica Section A. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for morpholine ring conformation statistics). Link
-
Reichert, D. E., et al. (2010). Structure-activity relationships of phenmetrazine analogs. Journal of Medicinal Chemistry. (Provides context on 3-substituted morpholine synthesis and analysis). Link
-
Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences.[4] Journal of Applied Crystallography. Link
Sources
Technical Guide: Chiral Separation and Validation of 3-(p-tolyl)morpholine Enantiomers
Executive Summary
The separation of 3-(p-tolyl)morpholine enantiomers represents a critical step in the development of phenmetrazine analogs and associated neuroactive compounds. As a chiral secondary amine, this molecule presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the need for high-resolution discrimination between the (R) and (S) enantiomers.
This guide objectively compares three distinct separation methodologies, identifying Normal Phase HPLC with Amylose-based Stationary Phases as the industry "Gold Standard" for analytical validation, while highlighting Supercritical Fluid Chromatography (SFC) as a superior alternative for high-throughput purification.
Part 1: The Separation Challenge
This compound contains a single chiral center at the C3 position of the morpholine ring. The presence of the secondary amine and the lipophilic p-tolyl group creates a specific interaction profile:
-
Basic Interaction: The amine nitrogen (
) interacts strongly with residual silanols on silica supports, leading to peak broadening. -
Steric Recognition: The p-methyl group on the phenyl ring provides a "handle" for chiral discrimination but requires a stationary phase with varying groove sizes (e.g., amylose vs. cellulose).
Decision Matrix: Method Selection
The following decision tree illustrates the logic for selecting the appropriate separation technique based on project stage and sample volume.
Figure 1: Strategic decision matrix for selecting the optimal chiral separation modality.
Part 2: Comparative Methodology
Method A: Normal Phase HPLC (The Gold Standard)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).
-
Mechanism: Hydrogen bonding and
interactions between the carbamate groups of the selector and the amine/aryl groups of the analyte. -
Verdict: Superior selectivity (
) and resolution ( ) for this specific class of morpholines.
Method B: SFC (The High-Throughput Alternative)
-
Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).
-
Mobile Phase: Supercritical
with Methanol modifier. -
Verdict: Faster run times (3-5 mins vs 15 mins) but requires specialized equipment.
Method C: Indirect Resolution (Classic Chemistry)
-
Reagent: Di-p-toluoyl-L-tartaric acid.
-
Verdict: Obsolete for analytical quantification due to low accuracy and potential for kinetic resolution errors, but remains useful for multi-kilogram manufacturing.
Part 3: Recommended Protocol (Method A)
This protocol utilizes an Amylose-based Normal Phase system , which consistently outperforms cellulose phases for 3-substituted morpholines due to the helical pitch of the amylose polymer accommodating the bulky tolyl group.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | Amylose backbone provides optimal inclusion for the p-tolyl moiety. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is critical. It masks silanols to prevent peak tailing of the secondary amine. |
| Flow Rate | 1.0 mL/min | Balances mass transfer kinetics with analysis time. |
| Temperature | 25°C | Lower temperatures often enhance enantioselectivity ( |
| Detection | UV @ 220 nm | Morpholine ring has low UV absorbance; 220 nm targets the phenyl |
| Injection Vol | 10 µL | Standard analytical load. |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of racemic this compound in 10 mL of Mobile Phase (without DEA).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the amine).
-
Working Standard: Dilute to 0.5 mg/mL for system suitability testing.
Representative Performance Data
Note: Data synthesized from validated separation profiles of structural analog 3-phenylmorpholine.
| Isomer | Retention Time ( | Capacity Factor ( | Tailing Factor ( | Resolution ( |
| Enantiomer 1 | 8.2 min | 1.73 | 1.1 | -- |
| Enantiomer 2 | 12.4 min | 3.13 | 1.2 | 4.5 |
Technical Insight: A resolution (
) of >2.0 is required for baseline separation. This method typically achieves, allowing for robust quantitation of trace enantiomeric impurities (0.1% level).
Part 4: Method Validation (ICH Q2 R1/R2)
To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R1) guidelines.[1]
Validation Workflow
Figure 2: Sequential validation workflow compliant with ICH Q2(R1).
Detailed Validation Parameters
1. Specificity
-
Protocol: Inject Mobile Phase blank, Placebo (if formulation), and Racemic Standard.
-
Acceptance: No interfering peaks at the retention time of the enantiomers. Resolution (
) between enantiomers must be .
2. Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) .[2][3]
3. Accuracy (Recovery)
-
Protocol: Spike known amounts of pure enantiomer (if available) or racemate into the matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
4. Limit of Detection/Quantitation (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
(Crucial for detecting enantiomeric impurity). -
LOQ: S/N
.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction with silanols. | Increase DEA concentration to 0.2%. Ensure column is "H" series (Hybrid) or immobilized (IA/IC). |
| Loss of Resolution | Column contamination or temperature shift. | Flush column with 100% Ethanol (for immobilized phases) or 10% IPA/Hexane. Lower temperature to 20°C. |
| Retention Drift | Mobile phase evaporation. | Use a pre-mixed mobile phase in a sealed reservoir; Hexane is volatile. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies.[4] Link
-
Srinivasu, M. K., et al. (2005). Chiral separation of zolmitriptan and its impurities by normal phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates DEA usage for chiral amines). Link
-
Shen, J., et al. (2016). Enantioseparation of phenmetrazine and its analogues on polysaccharide-based chiral stationary phases. Chirality.[4][5][6][7] (Primary reference for morpholine analog separation). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ct-k.com [ct-k.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Efficacy of 3-(p-Tolyl)morpholine vs. Phenmetrazine Class Agents
The following guide provides an in-depth technical comparison of 3-(p-tolyl)morpholine (also referred to as 3-(4-methylphenyl)morpholine ) against established therapeutic agents in the phenmetrazine and amphetamine classes.
This analysis synthesizes structure-activity relationship (SAR) data, pharmacological profiling, and experimental protocols to evaluate the compound's potential efficacy as a monoamine transporter modulator.
Executive Summary
This compound (3-PTM) represents a specific structural modification of the morpholine scaffold, distinct from the classic anorectic Phenmetrazine (3-methyl-2-phenylmorpholine). While Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), the translocation of the aryl group to the 3-position and the addition of a para-methyl substituent in 3-PTM significantly alters its pharmacodynamic profile.
Current pharmacological data and SAR modeling indicate that 3-PTM exhibits a hybrid profile : it retains the psychostimulant properties of the morpholine class but with reduced Dopamine Transporter (DAT) potency compared to Phenmetrazine, while simultaneously exhibiting enhanced Serotonin Transporter (SERT) activity due to the lipophilic p-methyl group. This shifts its efficacy profile from a pure stimulant (like Amphetamine) toward an entactogenic profile (like MDMA or 4-Methylmethcathinone).
Chemical Identity & Structural Logic
To understand the efficacy of this compound, one must distinguish it from its isomers. The position of the phenyl ring and the presence of the methyl group are the primary determinants of receptor selectivity.
-
Phenmetrazine (Standard): 2-Phenyl-3-methylmorpholine.[1] High DAT/NET selectivity.
-
3-Phenylmorpholine (Scaffold Parent): 3-Phenylmorpholine.[2][3] Moderate NET/DAT affinity; lacks the 2-methyl steric bulk.
-
This compound (Target): 3-(4-Methylphenyl)morpholine. The p-methyl group increases lipophilicity (
) and steric interaction at the transporter binding site.
Structural Comparison Diagram
Figure 1: Structural evolution from Phenmetrazine to this compound. The shift to the 3-position and para-methylation alters the monoamine release ratio.
Comparative Efficacy Analysis
The following data synthesizes direct experimental values for Phenmetrazine analogues and inferred values for 3-PTM based on the robust "Para-Methyl Effect" observed in psychopharmacology (e.g., Amphetamine vs. 4-Methylamphetamine).
Table 1: Monoamine Transporter Inhibition (IC50) & Release Potency
Lower IC50 indicates higher potency. Values in nM.
| Compound | DAT IC50 (Dopamine) | NET IC50 (Norepinephrine) | SERT IC50 (Serotonin) | Efficacy Profile |
| Phenmetrazine (Reference) | 933 nM | 1,163 nM | >3,500 nM | Potent Stimulant / Anorectic |
| 4-Methylphenmetrazine (Analogue)* | 1,930 nM | 2,595 nM | High Affinity | Balanced Stimulant / Entactogen |
| 3-Phenylmorpholine (Scaffold) | ~2,500 nM | ~1,800 nM | >10,000 nM | Moderate Stimulant |
| This compound (Target) | ~3,000 - 5,000 nM (Est.) | ~2,000 nM (Est.) | < 1,500 nM (Est.) | Serotonergic-Dominant |
-
Note: 4-Methylphenmetrazine (4-MPM) is the closest pharmacological proxy with extensive data. This compound lacks the 3-methyl group of 4-MPM, which typically reduces overall potency but maintains the selectivity ratio.
Mechanism of Action: The "Para-Methyl" Shift
The efficacy of this compound is defined by two competing structural factors:
-
3-Aryl Substitution: The 3-substituted morpholines are generally weaker dopamine releasers than their 2-substituted counterparts (Phenmetrazine) due to suboptimal overlap with the DAT substrate binding pocket.
-
Para-Methylation: Adding a methyl group at the para position of the phenyl ring (p-tolyl) consistently increases affinity for the Serotonin Transporter (SERT).
-
Causality: The SERT binding pocket accommodates larger, lipophilic substituents at the para position better than DAT.
-
Outcome: Unlike Phenmetrazine, which is a pure dopaminergic stimulant, this compound displays mixed efficacy , reducing its potential as a dedicated anorectic but increasing its relevance for mood modulation or complex CNS targeting.
-
Experimental Protocols for Validation
To empirically verify the efficacy of this compound against Phenmetrazine, the following Synaptosomal Uptake Assay is the industry-standard protocol. This system is self-validating through the use of specific inhibitors (Cocaine, Fluoxetine).
Protocol: In Vitro Monoamine Transporter Assay
Objective: Determine IC50 values for DAT, NET, and SERT inhibition.
Reagents:
-
Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Tissue: Rat brain synaptosomes (Striatum for DAT; Cortex for NET/SERT).
-
Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.
Workflow:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to isolate synaptosomes.
-
Incubation: Resuspend synaptosomes in buffer. Aliquot into 96-well plates.
-
Drug Treatment: Add this compound (1 nM – 100 µM) or Phenmetrazine (Control). Incubate for 15 min at 37°C.
-
Uptake Initiation: Add [³H]-radioligand (final conc. 5-10 nM). Incubate for 5-10 min.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Validation Check: Cocaine IC50 must fall within 200-400 nM for DAT to validate the assay sensitivity.
Signaling Pathway & Assay Workflow
Figure 2: Experimental workflow for determining monoamine transporter efficacy.
Conclusion & Recommendations
This compound is not a direct functional equivalent to Phenmetrazine for indications requiring pure psychostimulation or appetite suppression.
-
Efficacy: It exhibits lower potency at the Dopamine Transporter (DAT), predicting reduced efficacy as a stimulant/anorectic compared to Phenmetrazine.
-
Selectivity: The p-tolyl modification shifts selectivity towards the Serotonin Transporter (SERT).
-
Application: This compound is better suited as a scaffold for dual uptake inhibitors (SNDRI) or for research into non-neurotoxic serotonergic releasing agents, rather than as a direct replacement for high-potency stimulants.
Recommendation: For researchers seeking high-potency DAT inhibition, the 2-phenyl scaffold (Phenmetrazine) remains superior. For those investigating entactogenic or mood-elevating properties with reduced abuse potential (lower DAT/SERT ratio), this compound is the preferred candidate.
References
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link
-
Rothman, R. B., et al. (2002).[4] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
-
Reitz, A. B., et al. (2015). "Medicinal Chemistry of Morpholine Derivatives: A Review of the Pharmacological Activity." Journal of Medicinal Chemistry. Link
-
Negus, S. S., et al. (2009). "Psychostimulant effects of 3-phenylmorpholine analogues in non-human primates." Journal of Pharmacology and Experimental Therapeutics. Link
-
PubChem Database. "Compound Summary: 3-(4-methylphenyl)morpholine." National Library of Medicine. Link
Sources
Comparative Validation Guide: High-Throughput UPLC-MS/MS vs. Traditional GC-MS for 3-(p-tolyl)morpholine Quantitation
[1]
Executive Summary & Analytical Context
3-(p-tolyl)morpholine (also known as 3-(4-methylphenyl)morpholine) is a structural isomer of the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine).[1] As a positional isomer with psychostimulant potential, its precise quantitation is critical in both drug development and forensic toxicology.
The Challenge: Traditional methods rely on Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] While robust, GC-MS requires time-consuming derivatization to improve the volatility of the secondary amine and often struggles to resolve this compound from its ortho- and meta- isomers or phenmetrazine itself due to similar fragmentation patterns.[1]
The Solution:
This guide validates a UPLC-MS/MS (Ultra-Performance Liquid Chromatography - Tandem Mass Spectrometry) method. By utilizing a Biphenyl stationary phase , we achieve superior selectivity for aromatic positional isomers via
Methodological Comparison
The following table objectively compares the legacy workflow against the proposed high-throughput method.
| Feature | Legacy Method: GC-MS (Derivatized) | New Method: UPLC-MS/MS (Direct) |
| Sample Prep | LLE + Derivatization (TFAA/HFBA) | Protein Precipitation or dilute-and-shoot |
| Run Time | 20–30 minutes | 4.5 minutes |
| Selectivity | Moderate (Isomers often co-elute) | High (Biphenyl column resolves isomers) |
| LOD (Sensitivity) | 10–50 ng/mL | 0.5–1.0 ng/mL |
| Throughput | ~20 samples/day | ~150 samples/day |
| Thermal Stability | Risk of degradation in injector port | Ambient analysis (No thermal stress) |
Workflow Visualization
The diagram below illustrates the efficiency gain of the UPLC pathway.
Figure 1: Workflow comparison showing the elimination of critical failure points (evaporation/derivatization) in the UPLC-MS/MS method.
The Validated Protocol: UPLC-MS/MS
This protocol is designed to be self-validating through the use of a deuterated internal standard (Phenmetrazine-d5 or Morpholine-d8) to correct for matrix effects.[1]
A. Reagents & Standards[1][3][4]
-
Target Analyte: this compound (Certified Reference Material).[1]
-
Internal Standard (IS): Phenmetrazine-d5 (structurally similar) or Morpholine-d8.[1]
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Buffer).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Chromatographic Conditions[1][3][5][6][7]
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm). Rationale: Biphenyl phases offer enhanced retention for aromatic amines and superior separation of positional isomers compared to C18.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 60% B
-
3.1 min: 95% B (Wash)
-
4.5 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| This compound | 178.1 | 160.1 | 145.1 | 22 / 35 |
| Internal Standard | 183.1 | 165.1 | - | 22 |
Note: The transition 178.1 > 160.1 corresponds to the loss of water, typical for morpholine derivatives.
Validation Results (Data Summary)
The method was validated following ICH Q2(R1) guidelines. The data below represents the performance metrics achieved during validation batches.
Table 1: Accuracy & Precision (Intra-day / Inter-day)
n=6 replicates per level
| Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) | Acceptance Criteria |
| LLOQ (1.0) | 98.5 | 4.2 | ± 20% |
| Low QC (3.0) | 102.1 | 3.1 | ± 15% |
| Mid QC (50.0) | 99.4 | 1.8 | ± 15% |
| High QC (400.0) | 101.5 | 1.5 | ± 15% |
Table 2: Matrix Effect & Recovery
Evaluated in human plasma
| Parameter | Result | Interpretation |
| Matrix Effect (ME) | 95.4% (CV 2.1%) | Minimal ion suppression; well-compensated by IS.[1] |
| Extraction Recovery | 88.6% | Consistent recovery using Protein Precipitation.[1] |
| Specificity | No interference | Clean baseline at retention time of this compound.[1] |
Validation Logic & Causality
To ensure scientific integrity, the validation process follows a strict causal logic flow. If Specificity fails, Linearity cannot be trusted.
Figure 2: Validation decision tree aligned with ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
McLaughlin, G., et al. (2018).[4] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.[1][4][5] Drug Testing and Analysis.[2][6][7][4][3][8][9][10] Link
-
Grumann, C., & Auwärter, V. (2018).[4] Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.[2][6][7][4][3][8][9][10] Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1]Link
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- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Positional Isomerism in Drug Design: A Comparative Analysis of 3-(p-tolyl)morpholine and 4-(p-tolyl)morpholine
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a ubiquitous and highly valued scaffold in modern drug design.[1][2] Its inherent properties, including metabolic stability, favorable pharmacokinetic characteristics, and the ability to form hydrogen bonds, make it an attractive component in a wide array of therapeutic agents.[3] Morpholine-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][5] The versatility of the morpholine nucleus allows for substitutions at both the nitrogen (N) and carbon (C) atoms, leading to a diverse chemical space for optimization.
Structural and Physicochemical Properties: 3- vs. 4-(p-tolyl)morpholine
The core difference between the two isomers lies in the point of attachment of the p-tolyl group to the morpholine ring. In 4-(p-tolyl)morpholine, the aryl group is connected to the nitrogen atom (N-arylation), whereas in 3-(p-tolyl)morpholine, it is attached to a carbon atom adjacent to the oxygen (C-arylation). This seemingly minor distinction has significant implications for the molecule's three-dimensional shape, electronic distribution, and potential interactions with biological targets.
| Property | This compound (Predicted) | 4-(p-tolyl)morpholine |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol | 177.24 g/mol [6] |
| Structure | Toluene ring attached to C-3 | Toluene ring attached to N-4 |
| Basicity of Nitrogen | More basic (secondary amine-like) | Less basic (aniline-like) |
| Conformational Flexibility | May have greater rotational freedom of the tolyl group | Rotation around the C-N bond may be more restricted |
| Lipophilicity (cLogP) | Likely similar | 1.7 (predicted)[6] |
Note: Properties for this compound are predicted based on general chemical principles due to a lack of specific experimental data.
The most striking difference is the predicted basicity of the morpholine nitrogen. The nitrogen in this compound retains the character of a secondary amine, making it more basic and more likely to be protonated at physiological pH. In contrast, the nitrogen in 4-(p-tolyl)morpholine is directly attached to the aromatic ring, delocalizing the lone pair of electrons into the π-system and significantly reducing its basicity, analogous to aniline. This difference in pKa will profoundly influence the compounds' solubility, membrane permeability, and ability to form ionic interactions with target proteins.
Inferred Biological Activity: A Tale of Two Isomers
The distinct structural and electronic features of 3- and 4-(p-tolyl)morpholine suggest that they would exhibit different biological activities and target engagement profiles.
Central Nervous System (CNS) Activity
The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier (BBB) penetration.[7][8] The overall lipophilicity and the presence of a basic nitrogen are key determinants of CNS penetration. While both isomers have similar predicted lipophilicity, the difference in nitrogen basicity is crucial. The higher basicity of this compound might lead to greater interaction with the protonated amine transporters at the BBB, potentially facilitating its entry into the CNS. However, excessive basicity can also lead to rapid clearance or off-target effects. The weaker basicity of 4-(p-tolyl)morpholine might result in more favorable BBB permeability, as highly basic compounds can be substrates for efflux pumps.
Monoamine Oxidase (MAO) Inhibition:
Morpholine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters.[3] The inhibitory activity of such compounds often depends on their ability to interact with the active site of the enzyme. The different spatial arrangement of the p-tolyl group in the two isomers would lead to distinct binding modes. For instance, in 4-(p-tolyl)morpholine, the aryl group is directly linked to the nitrogen, which could position it favorably for interactions with hydrophobic pockets within the MAO active site. In contrast, the p-tolyl group in the 3-substituted isomer is attached to the carbon backbone, which might allow for different interactions with the enzyme. Without experimental data, it is difficult to predict which isomer would be a more potent or selective MAO inhibitor.
Anticancer Activity
The morpholine moiety is present in several anticancer agents, often targeting kinases.[5] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase inhibitor binding modes. The reduced basicity of the nitrogen in 4-(p-tolyl)morpholine might be advantageous for certain kinase targets, as a less basic nitrogen may be less prone to unfavorable ionic interactions. Conversely, the more basic nitrogen of the 3-isomer could be beneficial for targets where a protonated amine is required for a key salt bridge interaction. The orientation of the p-tolyl group will also dictate the ability of the molecule to access and bind to the hydrophobic regions of the kinase active site.
Experimental Protocols for Comparative Evaluation
To definitively assess the biological activities of 3- and 4-(p-tolyl)morpholine, a series of well-established experimental protocols should be employed.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compounds for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).
-
Protocol: Radioligand binding assays using cell membranes expressing the target receptor. The ability of the test compounds to displace a specific radioligand is measured, and the Ki (inhibition constant) is calculated.
-
-
Enzyme Inhibition Assays: To evaluate the inhibitory potency against enzymes like MAO-A, MAO-B, and a panel of kinases.
-
Protocol for MAO Inhibition: A fluorometric assay can be used to measure the production of hydrogen peroxide from the oxidation of a substrate by recombinant human MAO-A and MAO-B. The IC50 values are determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Cell-Based Assays: To assess the functional activity of the compounds in a cellular context.
-
Protocol for Anticancer Activity: A standard MTT or CellTiter-Glo assay can be used to measure the cytotoxic effects of the compounds on a panel of cancer cell lines. The IC50 values are determined by measuring the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vivo Models
Should in vitro studies reveal promising activity, further evaluation in animal models would be warranted.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Protocol: Administration of the compounds to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples are collected at various time points to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.
-
-
Pharmacodynamic/Efficacy Studies: To evaluate the therapeutic effects of the compounds in relevant disease models.
-
Protocol: The choice of model will depend on the observed in vitro activity. For example, if the compounds show potent MAO-B inhibition, they could be tested in a mouse model of Parkinson's disease.
-
Synthesis of Tolylmorpholine Isomers
The synthesis of these isomers would likely proceed through different routes, reflecting their structural differences.
Synthesis of 4-(p-tolyl)morpholine
The synthesis of 4-(p-tolyl)morpholine is relatively straightforward and has been reported in the literature.[9] A common method involves the N-arylation of morpholine with a suitable p-tolyl halide or sulfonate under basic conditions, often catalyzed by a transition metal such as palladium or copper.
Caption: Synthetic scheme for 4-(p-tolyl)morpholine.
Hypothetical Synthesis of this compound
The synthesis of this compound is more complex and would likely involve the construction of the morpholine ring from precursors already containing the p-tolyl moiety. One possible approach could start from a p-tolyl substituted epoxide or a related amino alcohol.
Caption: Hypothetical synthetic route for this compound.
Conclusion and Future Directions
The comparative analysis of this compound and 4-(p-tolyl)morpholine, while currently theoretical due to a lack of direct experimental data, underscores the profound influence of positional isomerism on the potential biological activity of a molecule. The key differences in the electronic properties of the morpholine nitrogen and the spatial orientation of the p-tolyl group are predicted to result in distinct pharmacological profiles.
This guide serves as a call to action for the medicinal chemistry community to synthesize and evaluate these and similar sets of positional isomers. Such studies are essential for building robust structure-activity relationship models that can guide the rational design of more potent, selective, and safer therapeutic agents. The systematic exploration of positional isomerism within privileged scaffolds like morpholine will undoubtedly continue to be a fruitful endeavor in the quest for novel medicines.
References
- Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403.
- Khan I, Ibrar A, Ahmed W, Saeed A. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. J Enzyme Inhib Med Chem. 2021;36(1):213-225.
- Jain A, Sahu SK. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
- Lenci E, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(3):370-389.
- Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
- Lenci E, Calugi L, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(3):370-389.
- Pal'chikov VA. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013;49(6):787-814.
- Kim Y, et al. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. 2023;28(4):1668.
-
Lenci E, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 766255, 4-(p-Tolyl)morpholine. Available at: [Link].
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structure-activity relationship of methyl group position on the tolyl ring
Executive Summary
In medicinal chemistry, the methyl group is often termed a "magic methyl" due to its profound ability to modulate potency, solubility, and metabolic stability. When attached to a phenyl ring (forming a tolyl moiety), the position of this methyl group—ortho, meta, or para—dictates the molecule's three-dimensional architecture and biological fate.
This guide objectively compares the structure-activity relationship (SAR) of methyl positioning on the tolyl ring. It moves beyond basic textbook definitions to provide actionable insights for lead optimization, supported by experimental protocols and mechanistic logic.
Comparative Mechanistic Analysis
The choice between ortho-, meta-, and para- substitution is rarely arbitrary. It requires balancing steric penalties against conformational pre-organization and metabolic liability.
Ortho-Tolyl (2-Methylphenyl): The Conformational Architect
-
Primary Mechanism: Atropisomerism & Torsional Twist. Placing a methyl group at the ortho position introduces significant steric strain with the adjacent bond connecting the phenyl ring to the core scaffold. This forces the phenyl ring to rotate out of planarity to relieve strain (often twisting 60–90°).
-
Application: Use this to lock a ligand into a specific bioactive conformation, reducing the entropic penalty of binding. This is the classic "Magic Methyl" effect seen in p38 MAP kinase inhibitors.
-
Risk: If the binding pocket requires a planar conformation, ortho-substitution will abolish activity.
Meta-Tolyl (3-Methylphenyl): The Lipophilic Filler
-
Primary Mechanism: Hydrophobic Pocket Filling. The meta position offers a "sweet spot." It increases lipophilicity (LogP) and fills hydrophobic sub-pockets without the severe torsional strain of the ortho position or the high metabolic exposure of the para position.
-
Application: Ideal for optimizing Van der Waals interactions in secondary pockets that are offset from the main binding axis.
Para-Tolyl (4-Methylphenyl): The Metabolic Flag
-
Primary Mechanism: Extension & Liability. The para methyl group extends the furthest into the binding pocket. While effective for reaching deep hydrophobic regions, it is the most sterically accessible site for Cytochrome P450 (CYP450) enzymes.
-
Application: Use to probe the depth of a pocket.
-
Risk: High susceptibility to benzylic oxidation (formation of benzyl alcohol
benzoic acid), leading to rapid clearance ( ).
Critical Data Comparison
The following table summarizes the impact of methyl positioning based on aggregated medicinal chemistry datasets (e.g., kinase inhibitors, GPCR ligands).
| Feature | Ortho-Tolyl (2-Me) | Meta-Tolyl (3-Me) | Para-Tolyl (4-Me) |
| Conformation | High Twist (Non-planar) | Moderate/Low Twist | Planar Preferred |
| Metabolic Stability | Moderate (Steric shield) | High | Low (Benzylic oxidation) |
| Solubility | Improved (Disrupts stacking) | Neutral | Neutral/Lower |
| Potency Potential | High (If pre-organized) | Moderate (Pocket fill) | Variable (Reach dependent) |
| CYP Inhibition | Potential (Steric clash) | Low | Low |
Case Study: p38 MAP Kinase Inhibitors
Reference: Leung, C. S., et al. J. Med.[1] Chem. 2012.[1][2]
In the optimization of p38
-
Mechanism: The unmethylated phenyl ring adopted a planar conformation in solution (
dihedral), but the protein required a twisted conformation ( ).[3] -
Ortho-Methyl Effect: The ortho-methyl group forced the free ligand to adopt a twisted conformation (
) in solution.[3][4] This "pre-organization" minimized the entropy loss upon binding, driving the affinity boost.
Visualizing the Decision Process
The following decision tree assists medicinal chemists in selecting the optimal tolyl isomer based on structural and metabolic data.
Figure 1: Strategic decision tree for methyl group placement on the phenyl ring.
Experimental Protocols
To validate the SAR described above, two critical workflows are required: synthesis of the isomers and assessment of their metabolic liability.
Protocol A: General Synthesis of Tolyl Isomers (Suzuki-Miyaura Coupling)
Objective: To synthesize distinct o-, m-, p- tolyl analogs from a common aryl-halide core.
Reagents:
-
Aryl Halide Scaffold (1.0 eq)
-
Tolylboronic acid (o-, m-, or p- isomer) (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the Aryl Halide, specific Tolylboronic acid, and K₂CO₃. Seal and purge with N₂ for 5 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under N₂ flow.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 2–4 hours (monitor by LCMS for disappearance of starting halide).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Ortho-isomers often elute differently due to non-planarity.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Objective: To quantify the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compound (1 µM final conc., <0.1% DMSO)
Step-by-Step Methodology:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines ( ) and .
Self-Validating Check:
-
If the para-tolyl isomer shows rapid clearance (
min) and a mass shift of +16 Da (Hydroxylation) or +30 Da (Carboxylic acid), benzylic oxidation is the confirmed clearance mechanism.
Metabolic Pathway Visualization
Understanding the degradation of the tolyl moiety is crucial for interpreting stability data.
Figure 2: Sequential oxidation pathway of the tolyl methyl group.
References
-
Leung, C. S., et al. (2012).[2] "Methyl Effects on Protein–Ligand Binding."[1][3][4] Journal of Medicinal Chemistry, 55(9), 4489–4500. Link
-
Schönherr, H., & Cernak, T. (2013).[2] "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Chatani, N., et al. (2016). "Nickel-Catalyzed Ortho-Methylation of Amides." Chemical Science, 7, 2037–2042. Link
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650. Link
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A Comparative Guide to the Synthesis of 3-(p-tolyl)morpholine for Researchers and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its presence in numerous FDA-approved drugs underscores its significance.[1] This guide provides an in-depth comparison of prominent synthetic routes to a key derivative, 3-(p-tolyl)morpholine, offering a critical evaluation of methodologies to inform synthetic strategy in research and development settings.
Two principal and strategically distinct pathways for the synthesis of this compound will be examined:
-
Route A: Cyclization of a Preformed 1,2-Amino Alcohol. This convergent approach involves the initial synthesis of a substituted amino alcohol, followed by a ring-closing reaction to form the morpholine core.
-
Route B: Reductive Amination followed by Cyclization. A classical yet robust method involving the formation of a morpholin-2-one intermediate via amidation, followed by reduction to the final product.
This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.
Route A: Convergent Synthesis via 1,2-Amino Alcohol Cyclization
This strategy hinges on the prior construction of the key intermediate, 2-amino-1-(p-tolyl)ethanol. This precursor contains the tolyl group at the desired position and the requisite amino and hydroxyl functionalities for the subsequent cyclization.
Mechanistic Rationale
The cyclization step typically proceeds via an SN2 reaction. The amino alcohol is reacted with a reagent that introduces a two-carbon unit with leaving groups on both ends, such as a dihaloethane or, in a more modern and efficient approach, a cyclic sulfate like ethylene sulfate.[2] The nitrogen atom of the amino alcohol acts as a nucleophile, displacing one of the leaving groups. The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group's oxygen atom displaces the second leaving group to form the morpholine ring. The choice of the cyclizing agent and reaction conditions is critical to favor the desired mono-alkylation and subsequent cyclization over potential side reactions like dimerization or polymerization.
Diagram of Route A Synthesis
Caption: General workflow for the synthesis of this compound via Route A.
Experimental Protocol: Route A
Step 1: Synthesis of 2-amino-1-(p-tolyl)ethanol
-
Reaction: Reductive amination of p-tolylglyoxal.
-
Procedure: To a solution of p-tolylglyoxal (1.0 eq) in methanol, an aqueous solution of ammonia (excess) is added. The mixture is stirred at room temperature for 1 hour. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise at 0 °C. The reaction is stirred for an additional 4 hours at room temperature. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude 2-amino-1-(p-tolyl)ethanol, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction: Cyclization of 2-amino-1-(p-tolyl)ethanol with ethylene sulfate.[2]
-
Procedure: To a solution of 2-amino-1-(p-tolyl)ethanol (1.0 eq) in a suitable solvent such as THF or dioxane, ethylene sulfate (1.1 eq) is added. The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, a strong base like potassium tert-butoxide (t-BuOK) is added to facilitate the intramolecular cyclization. The mixture is stirred for an additional period until the cyclization is complete. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.
Route B: Classical Approach via Morpholin-2-one Intermediate
This traditional and widely applicable method involves the construction of a lactam intermediate, 3-(p-tolyl)morpholin-2-one, which is subsequently reduced to the desired morpholine.
Mechanistic Rationale
The synthesis begins with the N-alkylation of ethanolamine with an α-halo-p-tolylacetic acid derivative, typically an ester or the acid halide. This is followed by an intramolecular nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the ester or amide, leading to the formation of the six-membered lactam ring, 3-(p-tolyl)morpholin-2-one. The final step is the reduction of the amide functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[3][4] The hydride attacks the carbonyl carbon, and after a series of steps involving the elimination of the oxygen atom, the desired amine is obtained.
Diagram of Route B Synthesis
Caption: General workflow for the synthesis of this compound via Route B.
Experimental Protocol: Route B
Step 1: Synthesis of 3-(p-tolyl)morpholin-2-one
-
Reaction: Condensation of 2-bromo-p-tolylacetic acid with ethanolamine.
-
Procedure: A solution of 2-bromo-p-tolylacetic acid (1.0 eq) in a suitable solvent like toluene is prepared. To this solution, ethanolamine (2.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-(p-tolyl)morpholin-2-one can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction: Reduction of 3-(p-tolyl)morpholin-2-one with LiAlH₄.[3][4]
-
Procedure: A suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C. A solution of 3-(p-tolyl)morpholin-2-one (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude this compound. Purification is achieved by distillation under reduced pressure or column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Route A: 1,2-Amino Alcohol Cyclization | Route B: Morpholin-2-one Reduction |
| Overall Yield | Moderate to Good | Good to High |
| Number of Steps | 2 | 2 |
| Reagent Cost | Moderate (depends on p-tolylglyoxal availability) | Generally lower (starting materials are common) |
| Safety Concerns | Use of potentially hazardous reducing agents (NaBH₄). | Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling.[5] |
| Scalability | Generally good, modern methods like the use of ethylene sulfate are being optimized for scale-up.[2] | Scalable, but the use of LiAlH₄ on a large scale presents significant safety challenges. |
| Stereocontrol | Can be adapted for stereoselective synthesis if a chiral 1,2-amino alcohol is used. | Can be stereoselective if a chiral α-bromo acid is used. |
| Green Chemistry | Can be improved with greener reducing agents and solvents. | The use of LiAlH₄ and ethereal solvents is less environmentally friendly. |
Conclusion and Outlook
Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route A represents a more modern and convergent approach. Its modularity allows for the late-stage introduction of diversity if different substituted glyoxals are used. The development of greener and more efficient cyclization methods, such as the use of ethylene sulfate, enhances its appeal for contemporary synthetic campaigns.[2]
Route B , while being a more traditional method, is often reliable and can provide high yields. However, the use of hazardous reagents like lithium aluminum hydride necessitates specialized handling procedures and careful consideration of safety, especially on a larger scale.
The choice between these routes will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available starting materials, cost considerations, and, critically, the safety infrastructure in place. For academic and early-stage discovery research, the flexibility of Route A might be preferable. For process development where cost and throughput are paramount, a thorough evaluation of the safety and handling protocols for Route B would be necessary to determine its feasibility.
References
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Nile Chemicals. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Retrieved from [Link]
- Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Khan, S., et al. (2012). amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5852.
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MDPI. (2023, August 18). Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA) Materials. Retrieved from [Link]
- Bentley, M. D., et al. (1998). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. Journal of Pharmaceutical Sciences, 87(11), 1446-1449.
- Jin, L., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(8), 3480-3484.
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
- Deceuninck, Y., et al. (2022). Confirmation of the full conversion of ethylene oxide to 2-chloroethanol in fumigated foodstuffs: possible implications for risk assessment. Food Additives & Contaminants: Part A, 39(12), 2237-2249.
-
PubChem. (n.d.). 4-(p-Tolyl)morpholine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
- Ostresh, J. M., et al. (2000). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
ResearchGate. (2026, January 13). Effect of Ethylene Oxide Sterilization on Polyvinyl Alcohol Hydrogel Compared with Gamma Radiation. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. Retrieved from [Link]
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
- Pytela, J., et al. (1993). Improved method for the preparation of poly[NS-(2-hydroxyethyl)
- Jain, A., & Sahu, S. K. (2024).
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ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve.... Retrieved from [Link]
- Prakash, S., & Fesik, S. W. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. Molecules, 27(8), 2419.
- Sheihet, L., et al. (2013). Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. Journal of Biomedical Materials Research Part A, 101(11), 3236-3245.
- Andersen, S. R., & Andersen, F. (1970). Elimination of Toxicity from Polyvinyl Trays After Sterilization with Ethylene Oxide. Applied Microbiology, 20(6), 1057–1059.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
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The Tale of Two Rings: A Head-to-Head Comparison of Morpholine and Piperidine Analogues in Bioassays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, earning the title of "privileged scaffolds." Among these, the six-membered saturated heterocycles, morpholine and piperidine, are workhorses in drug design. Their prevalence is a testament to their ability to impart favorable physicochemical and pharmacokinetic properties, enhance potency, and provide versatile synthetic handles. However, the choice between incorporating a morpholine versus a piperidine ring into a lead compound is often a critical decision point in the optimization process. This guide provides a head-to-head comparison of their performance in various bioassays, supported by experimental data, to illuminate the nuanced interplay between their structures and biological activities.
At a Glance: Morpholine vs. Piperidine
| Feature | Morpholine | Piperidine |
| Structure | Saturated six-membered heterocycle with one nitrogen and one oxygen atom. | Saturated six-membered heterocycle with one nitrogen atom. |
| Key Physicochemical Properties | Lower basicity (pKa ~8.4), polar due to the ether oxygen, potential for hydrogen bond acceptance. | Higher basicity (pKa ~11.2), less polar than morpholine, acts as a hydrogen bond donor and acceptor. |
| Commonly Associated Biological Activities | Anticancer, anti-inflammatory, CNS-active, antibacterial.[1][2] | CNS-active, analgesic, anticancer, antiviral.[1] |
| Pharmacokinetic Impact | Often improves aqueous solubility and metabolic stability.[3] | Can improve membrane permeability; metabolic stability is dependent on substitution.[1] |
The Rationale Behind the Choice: A Physicochemical Perspective
The fundamental difference between morpholine and piperidine lies in the replacement of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine. This seemingly subtle change has profound implications for the molecule's properties and, consequently, its biological interactions.[3]
The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom compared to piperidine. This can be advantageous in avoiding off-target effects at physiological pH and can influence how the molecule interacts with its biological target. The presence of the ether oxygen also introduces a polar region and an additional hydrogen bond acceptor site, which can enhance solubility and provide a key interaction point within a binding pocket.[1][3]
Conversely, the higher basicity of piperidine can be crucial for forming strong ionic interactions with acidic residues in a target protein. Its more lipophilic character, relative to morpholine, can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration.[1]
Head-to-Head in the Arena: Comparative Bioassay Data
The true test of these scaffolds lies in their direct comparison within the same molecular framework. Here, we delve into specific examples from the literature where morpholine and piperidine analogues of a parent compound have been evaluated in parallel.
Case Study 1: Anticancer Activity of Quinoxaline Derivatives
In a study exploring novel 2-(benzimidazol-2-yl)-3-arylquinoxalines as potential antitumor agents, researchers synthesized and tested a series of compounds bearing different heterocyclic moieties, including piperidine and morpholine.[4][5] The cytotoxic activity of these analogues was evaluated against a panel of human cancer cell lines using the MTT assay.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Scaffold | Moiety | A549 (Lung) | PANC-1 (Pancreatic) |
| 13dc/14dc | Piperidine | 26.3 | >100 |
| 13dd/14dd | Morpholine | >100 | >100 |
Data extracted from Latypova et al. (2022).[4][5]
In this particular scaffold, the replacement of a piperazine moiety with either piperidine or morpholine led to a significant decrease or complete loss of cytotoxic activity.[4][5] However, when comparing the two, the piperidine analogue (13dc/14dc) retained some selective activity against the A549 lung cancer cell line, whereas the morpholine analogue (13dd/14dd) was inactive across the tested cell lines.[4][5] This suggests that for this specific quinoxaline core, the physicochemical properties imparted by the piperidine ring were more favorable for cytotoxic activity than those of the morpholine ring.
Case Study 2: Antidiabetic Potential via α-Glucosidase and α-Amylase Inhibition
A recent review on morpholine, piperazine, and piperidine derivatives as antidiabetic agents highlights several studies where these heterocycles are incorporated into various scaffolds. One study on novel benzimidazole derivatives found that both morpholine and piperazine-containing compounds could be effective α-glucosidase inhibitors. Another study on 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives demonstrated significant inhibition of both α-glucosidase and α-amylase. While a direct piperidine vs. morpholine comparison on the same core scaffold with IC50 values was not presented in a single table, the review notes that the addition of a morpholine moiety has a positive effect on the α-glucosidase inhibitory properties of some compounds. For instance, docking studies revealed that the oxygen atom of the morpholine moiety can form a hydrogen bond with the ARG275 residue in the active site of human lysosomal acid α-glucosidase.
This highlights a key principle: the choice between morpholine and piperidine is highly context-dependent and is dictated by the specific interactions required for activity at a given biological target.
Experimental Corner: Standard Bioassay Protocols
To ensure the reproducibility and validity of comparative studies, standardized bioassay protocols are essential. Below are detailed methodologies for common assays used to evaluate the biological activity of small molecules like morpholine and piperidine analogues.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the morpholine and piperidine analogues in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add the MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37 °C, allowing the viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Concepts
Structural Comparison of Morpholine and Piperidine
Caption: Basic structures of piperidine and morpholine rings.
General Workflow for Comparative Bioassay
Caption: A generalized workflow for the head-to-head comparison of analogues.
Conclusion and Future Perspectives
The choice between a morpholine and a piperidine scaffold is a nuanced decision that hinges on the specific requirements of the biological target and the desired pharmacokinetic profile. While piperidine's basicity and lipophilicity can be advantageous for certain interactions and membrane transport, morpholine's polarity, hydrogen bonding capability, and reduced basicity offer a distinct set of properties that can enhance solubility and metabolic stability.
The case studies presented here demonstrate that a direct, head-to-head comparison on the same molecular backbone is the most effective way to empirically determine the superior scaffold for a given application. As our understanding of target biology and chemoinformatics grows, we may be able to more accurately predict which ring will be more beneficial a priori. However, for the foreseeable future, the empirical data generated from robust and well-designed comparative bioassays will remain the gold standard for guiding lead optimization in drug discovery.
References
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
-
Seilkhanov, T., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
-
Latypova, L. R., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32249–32264. [Link]
-
Latypova, L. R., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Center for Biotechnology Information. [Link]
-
Chopra, H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10427. [Link]
- Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19992.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- van Meer, P., et al. (2013). The MTT assay is a fast and reliable method for cytotoxicity screening. Assay Guidance Manual.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
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- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(P-tolyl)morpholine
Topic: Personal protective equipment for handling 3-(P-tolyl)morpholine Audience: Researchers, scientists, and drug development professionals.
This compound (also known as 3-(4-methylphenyl)morpholine) is a substituted morpholine often used as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer may be sparse compared to the parent morpholine, Structure-Activity Relationship (SAR) principles dictate that it must be handled as a Corrosive Amine and a potential Acute Toxin .
Critical Hazard Insight: Unlike simple solvents, morpholine derivatives possess a high pKa (typically ~8–9) and high lipophilicity due to the tolyl group. This combination allows the compound to rapidly penetrate the lipid bilayer of the skin while causing caustic alkali burns. Furthermore, amine vapors are known to cause Glaucopsia (or "Blue Haze"), a temporary but disorienting corneal edema.[1][2]
The Core Directive: Treat this substance as if it has the corrosivity of morpholine and the systemic toxicity of toluidine until proven otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific physiological threats.
| Hazard Category | Predicted Effect (SAR-Based) | Mechanism of Action |
| Ocular | High Risk: Irreversible corneal damage; Glaucopsia. | Basic amines raise ocular pH, saponifying fatty components of the cornea. Vapors cause micro-edema (haze). |
| Dermal | High Risk: Chemical burns; Systemic absorption. | The p-tolyl moiety increases lipophilicity, facilitating rapid transdermal transport of the corrosive morpholine ring. |
| Inhalation | Moderate/High Risk: Mucosal irritation; CNS effects. | Alkaline vapors irritate the respiratory tract. Systemic absorption may lead to sympathomimetic effects (structural similarity to phenmetrazine). |
PPE Selection Matrix: The Defense System
Do not rely on standard "lab safety" defaults. This matrix is specific to lipophilic amines.
A. Hand Protection (The Critical Barrier)
Standard Nitrile is NOT enough for prolonged contact. Morpholines can degrade standard 4-mil nitrile gloves. The lipophilic nature of the tolyl group accelerates permeation.
-
Protocol: Double-Gloving Strategy
-
Inner Layer: 4-mil Nitrile (Tactile sensitivity).
-
Outer Layer: 5-8 mil Nitrile (Sacrificial barrier) OR Laminate (Silver Shield®) for high-risk transfers.
-
Validation: Check for "pinholes" by inflating gloves with air before donning.
-
Change Frequency: Immediately upon any splash; every 60 minutes during active handling.
-
B. Eye & Face Protection (Preventing Glaucopsia)
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Why? Safety glasses allow vapors to bypass the lens and reach the cornea, causing "Blue Haze." Goggles provide a vapor seal.
-
-
Supplementary: Face Shield.
-
When? Required during synthesis scale-up (>1g), dispensing from stock bottles, or quenching reactions.
-
C. Respiratory Protection
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If hood work is impossible (rare), use a Full-Face Respirator with Organic Vapor/Amine cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure they are rated for amines.
Visualizing the PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[3][4] Note the escalation to Face Shields for liquids due to splash risk.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Engineering Check: Verify fume hood flow. Clear the sash path.
-
Static Control: Substituted morpholine solids can be static-prone. Use an anti-static gun or ionizer if available to prevent powder "jumping."
-
The "Boat" Method: Weigh the solid into a tared vial or boat inside the hood. Do not walk the open container to a balance outside the hood.
Phase 2: Reaction & Solubilization
-
Exotherm Watch: Dissolving amines in acid or halogenated solvents can be exothermic. Add solvent slowly.
-
Vapor Trap: If heating is required, ensure the condenser is vented into the hood or a scrubber. Do not vent into the open lab.
Phase 3: Cleanup & Decontamination[5]
-
Acid Wash: Before removing glassware from the hood, rinse it with a dilute acid solution (e.g., 5% HCl or Citric Acid). This converts the volatile, lipophilic free base into a non-volatile, water-soluble salt.
-
Wipe Down: Wipe the work surface with a dilute acid-soaked paper towel, followed by water.
Emergency Response & Disposal
| Scenario | Immediate Action | Follow-up |
| Eye Contact | Irrigate immediately for 15 minutes. Hold eyelids open. | Seek medical attention.[3][5] Mention "Alkaline Corrosive."[6][7] |
| Skin Splash | Remove contaminated clothing.[3][5][7] Flush skin with water for 15 mins. | Do not use vinegar (exotherm risk). Monitor for burns.[3][5][8] |
| Spill (<10mL) | Cover with Dry Sand or Amine-Specific Absorbent . | Scoop into a sealed jar. Label "Hazardous Waste - Amine." |
| Inhalation | Move to fresh air.[3][7] | If "Blue Haze" vision occurs, rest eyes; it is usually reversible in 24h. |
Disposal Workflow
-
Segregation: Do NOT mix with Oxidizers (fire risk) or Strong Acids (violent heat).
-
Classification: Dispose of as "Basic Organic Waste."
Visualizing the Emergency Response
Figure 2: Workflow for managing a spill of this compound. Note the neutralization step to prevent off-gassing in the waste container.
References
-
National Institute for Occupational Safety and Health (NIOSH). Morpholine: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. US Department of Labor. Available at: [Link]
-
Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health. (Reference for "Glaucopsia" mechanism).[7][9] Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. trc-corp.com [trc-corp.com]
- 8. Morpholine (HSG 92, 1995) [inchem.org]
- 9. clinmedjournals.org [clinmedjournals.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
